molecular formula C7H3ClN2O2 B1354924 3-Chloro-4-nitrobenzonitrile CAS No. 34662-29-8

3-Chloro-4-nitrobenzonitrile

Cat. No.: B1354924
CAS No.: 34662-29-8
M. Wt: 182.56 g/mol
InChI Key: PAIMPYHIOHKXAT-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3ClN2O2 and its molecular weight is 182.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIMPYHIOHKXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566311
Record name 3-Chloro-4-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34662-29-8
Record name 3-Chloro-4-nitrobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-nitrobenzonitrile
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Record name 3-chloro-4-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-nitrobenzonitrile (CAS Number: 34662-29-8), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its role as a potential enzyme inhibitor, particularly targeting Phosphatidylethanolamine N-Methyltransferase (PEMT). Safety information and handling guidelines are also included to ensure its proper use in a research setting.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of a chloro, a nitro, and a nitrile group on the benzene ring makes it a versatile building block in organic synthesis.[1] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 34662-29-8[2][3][4]
Molecular Formula C₇H₃ClN₂O₂[2][5][6][7][8]
Molecular Weight 182.56 g/mol [2][5][6][7][8]
Appearance White solid[3]
Density 1.47±0.1 g/cm³ (Predicted)[3][5]
Boiling Point 319.7±27.0 °C (Predicted)[3]
Solubility Moderately soluble in organic solvents.[1]
SMILES N#CC1=CC=C(--INVALID-LINK--=O)C(Cl)=C1[1]
InChI Key PAIMPYHIOHKXAT-UHFFFAOYSA-N[1]

Spectral Data

While several chemical suppliers indicate the availability of spectral data such as ¹H NMR, FT-IR, and Mass Spectrometry for this compound, publicly accessible spectra are limited.[6][8][9][10] Researchers are advised to acquire analytical data upon purchase or perform their own characterization.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 4-amino-3-chlorobenzonitrile.[6]

Workflow for the Synthesis of this compound:

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4-amino-3-chlorobenzonitrile 4-amino-3-chlorobenzonitrile Addition Add 4-amino-3-chlorobenzonitrile in batches over 1 hour 4-amino-3-chlorobenzonitrile->Addition Sodium borate tetrahydrate Sodium borate tetrahydrate Suspension Suspend sodium borate tetrahydrate in acetic acid Sodium borate tetrahydrate->Suspension Acetic acid Acetic acid Acetic acid->Suspension Heating_1 Heat to >50 °C Suspension->Heating_1 Heating_1->Addition Heating_2 Heat at 62 °C for 2 hours Addition->Heating_2 Quenching Pour into ice water Heating_2->Quenching Extraction Extract with ether (3x) Quenching->Extraction Washing Wash organic layers with deionized water (2x) Extraction->Washing Drying Dry with anhydrous magnesium sulfate Washing->Drying Filtration Filter to remove desiccant Drying->Filtration Evaporation Remove solvent under reduced pressure Filtration->Evaporation Chromatography Silica gel column chromatography (Eluent: ether/petroleum ether 1:3) Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis of this compound from 4-amino-3-chlorobenzonitrile.

Methodology:

  • Reaction Setup: Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid in a suitable reaction vessel.

  • Initial Heating: Heat the suspension with stirring until the temperature of the reaction mixture exceeds 50 °C.[6]

  • Addition of Starting Material: At this temperature, add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in batches over a period of 1 hour.[6]

  • Reaction: After the addition is complete, place the reaction mixture in an oil bath and heat at 62°C with continuous stirring for 2 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1 L of ice water.

    • Extract the aqueous layer three times with ether.

    • Combine the organic layers and wash them twice with deionized water.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Filter to remove the desiccant.

    • Remove the solvent by evaporation under reduced pressure.[6]

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ether and petroleum ether (1:3) as the eluent to obtain the final product.[6]

Enzyme Inhibition Assay (General Protocol)

This compound has been identified as an inhibitor of Phosphatidylethanolamine N-Methyltransferase (PEMT).[2] The following is a general protocol for assessing the inhibitory activity of a compound against PEMT, which can be adapted for this compound.

Workflow for PEMT Inhibition Assay:

PEMT Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare liver homogenate or cell particulate fraction (Source of PEMT) Incubation Incubate enzyme with varying concentrations of the inhibitor Enzyme_Prep->Incubation Inhibitor_Prep Prepare stock solution of This compound in DMSO Inhibitor_Prep->Incubation Substrate_Prep Prepare reaction buffer with S-adenosyl-L-methionine (radiolabeled) and phosphatidyldimethylethanolamine Reaction_Start Initiate reaction by adding substrates Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time Reaction_Start->Reaction_Stop Extraction Extract radiolabeled phospholipids Reaction_Stop->Extraction Quantification Quantify radioactivity using scintillation counting Extraction->Quantification Calculation Calculate percentage of inhibition and determine IC₅₀ value Quantification->Calculation

Caption: General workflow for determining the inhibitory activity against PEMT.

Methodology:

  • Enzyme Preparation: Prepare a liver homogenate or a total particulate fraction from cells known to express PEMT (e.g., McArdle-RH7777 rat hepatoma cells) to serve as the enzyme source.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Prepare serial dilutions to test a range of concentrations.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.2, with 5mM DTT). Add the substrates: S-adenosyl-L-methionine (including a radiolabeled tracer like [methyl-³H]AdoMet) and an exogenous phospholipid substrate like phosphatidyldimethylethanolamine.

  • Assay Procedure:

    • In separate reaction tubes, add the enzyme preparation.

    • Add varying concentrations of the this compound solution or vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor for a short period.

    • Initiate the reaction by adding the reaction mixture containing the substrates.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time during which the reaction is linear.

    • Stop the reaction (e.g., by adding a chloroform/methanol mixture).

  • Analysis:

    • Extract the lipids into the organic phase.

    • Quantify the incorporation of the radiolabel into the phospholipid product using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Applications in Drug Development

This compound's primary interest in drug development stems from its reported inhibitory activity against PEMT.[2] PEMT is a crucial enzyme in the liver for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes and essential for the secretion of very-low-density lipoproteins (VLDL).[11]

The dysregulation of the PEMT pathway is implicated in several pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[11][12] In NAFLD, a decrease in PEMT expression can lead to reduced choline availability, impairing the export of fat from the liver and causing its accumulation.[12] Therefore, modulators of PEMT activity could be valuable therapeutic agents. While inhibition of PEMT might exacerbate simple steatosis, in other contexts, such as certain cancers where PEMT is upregulated, its inhibition could be a viable therapeutic strategy.

The inhibition of PEMT by this compound suggests its potential as a lead compound for the development of drugs targeting diseases associated with aberrant PEMT activity.

PEMT Signaling Pathway and its Role in Liver Metabolism:

PEMT Signaling Pathway in Liver Metabolism cluster_inputs Inputs cluster_pemt PEMT Enzyme cluster_outputs Outputs cluster_downstream Downstream Effects cluster_inhibition Inhibition PE Phosphatidylethanolamine (PE) PEMT Phosphatidylethanolamine N-Methyltransferase (PEMT) PE->PEMT SAM S-adenosylmethionine (SAM) (Methyl Donor) SAM->PEMT PC Phosphatidylcholine (PC) PEMT->PC SAH S-adenosylhomocysteine (SAH) PEMT->SAH VLDL VLDL Assembly and Secretion PC->VLDL Membrane Cell Membrane Integrity PC->Membrane Fat_Export Fat Export from Liver VLDL->Fat_Export Inhibitor This compound Inhibitor->PEMT

Caption: The role of PEMT in converting PE to PC and its subsequent impact on liver function.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and emerging applications in the field of drug discovery. Its role as a potential inhibitor of PEMT highlights its importance for researchers investigating metabolic diseases and oncology. This guide provides a foundational understanding of its properties and handling, enabling its effective and safe use in research and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

3-Chloro-4-nitrobenzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Chloro-4-nitrobenzonitrile

This guide provides a detailed overview of the molecular structure and properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

This compound is a solid chemical compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular properties are summarized in the table below, providing a clear reference for its key quantitative data.

PropertyValueSource(s)
Molecular Formula C₇H₃ClN₂O₂[1][2][3]
Molecular Weight 182.56 g/mol [2][3]
Exact Mass 181.9883050 u[2]
CAS Number 34662-29-8[1][2][3]
IUPAC Name This compound[2]
Synonyms 2-Chloro-4-cyano-1-nitrobenzene, 4-Nitro-3-chlorobenzonitrile[1]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the third position, a nitro group at the fourth position, and a nitrile group at the first position. This specific arrangement of functional groups is crucial to its chemical reactivity and application in further syntheses.

Caption: Molecular structure of this compound.

Experimental Protocols

This document does not cite specific experiments and therefore does not include detailed experimental protocols.

References

Spectroscopic Analysis of 3-Chloro-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-nitrobenzonitrile (CAS No. 34662-29-8). Due to the limited public availability of specific spectral data for this particular isomer, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature. The guide also includes a logical workflow for the spectroscopic analysis of such a compound.

Spectroscopic Data Presentation

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data Unavailable
Data Unavailable
Data Unavailable

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data Unavailable
Data Unavailable
Data Unavailable
Data Unavailable
Data Unavailable
Data Unavailable
Data Unavailable

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data Unavailable
Data Unavailable
Data Unavailable
Data Unavailable

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data Unavailable
Data Unavailable
Data Unavailable
Data Unavailable

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1] The choice of solvent is critical to ensure the compound is fully dissolved and solvent peaks do not obscure signals of interest.

    • To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Acquire the NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [2]

  • Sample Preparation:

    • Place a small amount (approximately 50 mg) of solid this compound into a small vial or test tube.[2]

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[2]

    • Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2] The ideal film should be translucent.[2]

  • Instrument Setup and Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., C≡N stretch, NO₂ stretches, C-Cl stretch, and aromatic C-H and C=C stretches).

    • Correlate the observed wavenumbers with known values from IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

    • The sample is heated in a vacuum to induce vaporization.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺•).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated by an electric field.

    • The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, will result in characteristic isotopic patterns for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_IR Absorption Bands (Functional Groups) IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-4-nitrobenzonitrile is a substituted aromatic nitrile whose physicochemical properties, particularly its solubility, are critical for its application in drug development and organic synthesis. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability. The presence of a polar nitro group and a nitrile group, combined with a chlorinated aromatic ring, suggests a nuanced solubility profile in different organic solvents.

This guide provides detailed experimental procedures to empower researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound. The gravimetric method is presented as the primary technique due to its accuracy and reliability.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for 24-48 hours.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a precise volume of the supernatant using a calibrated pipette. To prevent precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents) into a pre-weighed, dry evaporating dish or vial. Filtration is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Place the evaporating dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. Gentle heating under a stream of nitrogen or in a vacuum oven can facilitate evaporation.

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing cycles until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility (S) can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Solubility ( g/100 mL):

      • S = (mass of solute / volume of solution withdrawn) * 100

    • Solubility (mol/L):

      • S = (mass of solute / molar mass of this compound) / volume of solution withdrawn (in L)

Alternative Methods: Spectroscopic Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[5][6]

Brief Protocol Outline:

  • Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare a Saturated Solution: Follow the procedure described in section 2.1 to prepare a saturated solution and filter it.

  • Dilute and Measure Absorbance: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, which represents the solubility.

Data Presentation

While specific data for this compound is unavailable in the reviewed literature, the results obtained from the experimental protocols described above should be tabulated for clear comparison. An example of a well-structured data table is provided below.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Example)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
40Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
40Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
40Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value
40Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
40Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
40Experimental ValueExperimental Value

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (Thermostatic Shaker) prepare_solution->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_sample Withdraw Known Volume of Supernatant settle->withdraw_sample filter_sample Filter Sample (e.g., 0.45 µm Syringe Filter) withdraw_sample->filter_sample add_filtrate Add Filtrate to Weighed Dish filter_sample->add_filtrate weigh_dish Weigh Pre-dried Evaporating Dish weigh_dish->add_filtrate evaporate Evaporate Solvent (Drying Oven) add_filtrate->evaporate cool Cool in Desiccator evaporate->cool weigh_final Weigh Dish with Solute (Repeat until Constant Weight) cool->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Figure 1: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides robust and detailed experimental protocols to enable researchers to generate this crucial data. The gravimetric method, in particular, offers a reliable means of accurately determining solubility. The provided workflow and data table structure can serve as a template for conducting and reporting such studies. The generation of this data will be a valuable contribution to the scientific community, aiding in the effective use of this compound in research and development.

References

Navigating the Safety Landscape of Chloro-Nitrobenzonitrile Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for two isomeric forms of chloro-nitrobenzonitrile: 3-Chloro-4-nitrobenzonitrile (CAS No. 34662-29-8) and 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0). Understanding the distinct safety profiles of these chemical intermediates is paramount for ensuring laboratory safety and mitigating potential risks during research and development activities.

Section 1: Chemical Identification and Physical Properties

A clear distinction between the two isomers is crucial for accurate risk assessment. The physical and chemical properties of each compound are summarized below.

Table 1: Physical and Chemical Properties of Chloro-Nitrobenzonitrile Isomers

PropertyThis compound4-Chloro-3-nitrobenzonitrile
CAS Number 34662-29-8939-80-0[1]
Molecular Formula C₇H₃ClN₂O₂[2]C₇H₃ClN₂O₂[1]
Molecular Weight 182.56 g/mol [2]182.56 g/mol [3]
Appearance SolidLight yellow powder/solid[1]
Melting Point Not available98-100 °C[3]
Boiling Point Not availableNot available
Solubility Not availableNot available

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for the two isomers highlight their potential health risks.

Table 2: GHS Hazard Classification

Hazard ClassThis compound4-Chloro-3-nitrobenzonitrile
Acute Toxicity, Oral Category 4[4]Not classified (May be harmful if swallowed)[1]
Acute Toxicity, Dermal Category 4[4]Not classified
Acute Toxicity, Inhalation Category 4[4]Not classified
Skin Corrosion/Irritation Not classified (No data available)[4]Category 2[1][5]
Serious Eye Damage/Eye Irritation Not classified (No data available)[4]Category 2[1][5]
Specific Target Organ Toxicity (Single Exposure) Not classified (No data available)[4]Category 3 (Respiratory system)[3][5]

Hazard Statements:

  • This compound:

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H332: Harmful if inhaled.[4]

  • 4-Chloro-3-nitrobenzonitrile:

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

Section 3: Toxicological Data

Quantitative toxicological data is essential for a complete understanding of a substance's potential for harm. While data for this compound is limited, an oral LD50 value has been reported for its isomer.

Table 3: Acute Toxicity Data

IsomerRouteSpeciesValueReference
4-Chloro-3-nitrobenzonitrileOralRatLD50 = 2050 mg/kg[1][5][7]
This compoundOral, Dermal, Inhalation-No data available[4]

Section 4: Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is critical to minimize exposure and ensure a safe working environment. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection for Handling Chloro-Nitrobenzonitriles start Start: Handling Chloro-Nitrobenzonitrile ventilation Is the work area well-ventilated? start->ventilation fume_hood Work in a certified chemical fume hood. ventilation->fume_hood No local_exhaust Use local exhaust ventilation. ventilation->local_exhaust Yes ppe Standard PPE: Lab coat, safety glasses, nitrile gloves fume_hood->ppe local_exhaust->ppe splash_risk Is there a risk of splashing? ppe->splash_risk face_shield Wear a face shield. splash_risk->face_shield Yes aerosol_risk Is there a risk of aerosol generation? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Use a NIOSH-approved respirator with appropriate cartridges. aerosol_risk->respirator Yes end Proceed with work aerosol_risk->end No respirator->end

Caption: PPE Selection Workflow for Chloro-Nitrobenzonitriles.

Key Handling Precautions:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles. If there is a risk of splashing, a face shield should also be worn.

    • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[4]

    • Respiratory Protection: If ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges must be used.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[4]

Section 5: First Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

The following diagram illustrates a logical workflow for handling a chemical spill of chloro-nitrobenzonitrile.

Spill_Response_Workflow Spill Response for Chloro-Nitrobenzonitriles spill Spill Occurs evacuate Evacuate immediate area and alert others. spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat). evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain cleanup Carefully collect absorbed material into a sealed, labeled container for hazardous waste. contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water. cleanup->decontaminate dispose Dispose of waste and contaminated PPE according to institutional and local regulations. decontaminate->dispose report Report the incident to the appropriate safety personnel. dispose->report

Caption: Spill Response Workflow for Chloro-Nitrobenzonitriles.

Section 6: Experimental Protocols for Safety Assessment

Detailed experimental protocols for the toxicological assessment of these specific compounds are not publicly available. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

General Methodologies:

  • Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method): This method involves a stepwise procedure with the use of a limited number of animals.[8][9] A starting dose is administered to a group of animals, and the outcome determines the subsequent dose for the next group. Observations for signs of toxicity and mortality are made over a 14-day period.[2]

  • In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method): This in vitro method uses a three-dimensional model of the human epidermis.[3][10] The test chemical is applied to the tissue surface, and cell viability is measured to determine the potential for skin irritation.[11]

  • Acute Eye Irritation/Corrosion (OECD Guideline 405): This test is typically conducted in albino rabbits.[12] A single dose of the substance is applied to one eye, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[13] In vitro alternatives are increasingly used to reduce animal testing.

Section 7: Potential Mechanism of Action and Signaling Pathways

Information on the specific signaling pathways affected by these compounds is limited. However, for This compound , there is evidence to suggest it may act as an inhibitor of certain transferase enzymes, including phosphatidylcholine:phosphatidylethanolamine N-methyltransferase (PCMT), phospholipase A2, phospholipase C, and serine/threonine protein kinases.[14] Enzyme inhibition is a critical mechanism through which chemicals can exert toxic effects.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be disrupted by an enzyme inhibitor.

Enzyme_Inhibition_Pathway Hypothetical Signaling Pathway Disruption by Enzyme Inhibition substrate Substrate enzyme Enzyme (e.g., Transferase) substrate->enzyme product Product enzyme->product adverse_effect Adverse Cellular Effect / Toxicity enzyme->adverse_effect cellular_response Normal Cellular Response product->cellular_response inhibitor This compound (Inhibitor) inhibitor->enzyme

Caption: Hypothetical Disruption of a Signaling Pathway by an Enzyme Inhibitor.

For 4-Chloro-3-nitrobenzonitrile , no specific information on its mechanism of action or interaction with signaling pathways was found in the reviewed safety literature. Its toxicity is likely related to its irritant properties and potential to cause respiratory distress.

Section 8: Conclusion

This compound and 4-Chloro-3-nitrobenzonitrile, while isomers, present distinct hazard profiles that necessitate careful and informed handling. This compound is classified as harmful by ingestion, skin contact, and inhalation, while 4-Chloro-3-nitrobenzonitrile is a known skin and eye irritant and may cause respiratory irritation. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet for the isomer in use and implement robust safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential hazards and emergency procedures is essential for maintaining a safe laboratory environment when working with these versatile chemical intermediates.

References

The Trifecta of Reactivity: An In-Depth Technical Guide to the Nitrile Group of 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitrile group on the 3-chloro-4-nitrobenzonitrile scaffold renders it a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The electron-withdrawing nature of the adjacent nitro and chloro substituents significantly influences the reactivity of the cyano moiety, making it susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of the nitrile group in this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivities of the Nitrile Group

The chemical reactivity of the nitrile group in this compound is primarily centered around three major transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole ring. Each of these reactions provides a gateway to a distinct class of compounds with significant potential in medicinal chemistry and materials science.

Hydrolysis: A Pathway to Carboxylic Acids

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 3-chloro-4-nitrobenzoic acid. This transformation is a fundamental step in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.

Reaction Scheme:

Quantitative Data for Hydrolysis of Substituted Benzonitriles

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-chloro-2-nitrobenzonitrileHot concentrated HCl4-chloro-2-nitrobenzoic acidNot specified[1]
p-nitrobenzonitrileH2SO4/H2Op-nitrobenzoic acidHigh[2]
m-substituted benzonitrilesH2SO4 solutions (10.0 M to 18.2 M), 25.1±0.1 °Cm-substituted benzoic acidsRate constants measured[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

While a specific protocol for the complete hydrolysis of this compound was not found in the searched literature, a general procedure for the acid-catalyzed hydrolysis of benzonitriles can be adapted[4][5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid).

  • Heating: Heat the reaction mixture to reflux. The reaction time will depend on the concentration of the acid and the temperature, and should be monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated 3-chloro-4-nitrobenzoic acid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Logical Relationship for Acid-Catalyzed Nitrile Hydrolysis

hydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Intermediate Nitrile->ProtonatedNitrile + H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid + H2O - H+ Amide Amide Intermediate ImidicAcid->Amide Tautomerization CarboxylicAcid 3-Chloro-4-nitrobenzoic Acid Amide->CarboxylicAcid Hydrolysis tetrazole_synthesis Nitrile This compound ActivatedComplex Activated Nitrile-Catalyst Complex Nitrile->ActivatedComplex Azide Azide Anion (N3-) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Catalyst Catalyst (e.g., Cu(II), Co(II)) Catalyst->ActivatedComplex ActivatedComplex->Cycloaddition Tetrazolate Tetrazolate Anion Cycloaddition->Tetrazolate Protonation Protonation Tetrazolate->Protonation Tetrazole 5-(3-chloro-4-nitrophenyl)-1H-tetrazole Protonation->Tetrazole

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions on 3-chloro-4-nitrobenzonitrile. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide focuses on a theoretical prediction of its reactivity based on established principles of organic chemistry. The analysis of substituent effects on the benzene ring provides a framework for anticipating reaction outcomes and designing synthetic pathways.

Synthesis of this compound

The synthesis of the related isomer, 4-chloro-3-nitrobenzonitrile, is well-documented and typically involves the nitration of p-chlorobenzonitrile. One established method involves reacting p-chlorobenzonitrile with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 0°C).[1] An alternative approach utilizes nitronium tetrafluoroborate in an anhydrous acetonitrile solution.[1]

Experimental Protocol: Nitration of p-Chlorobenzonitrile [1]

  • In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 0°C.

  • Add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid and stir until completely dissolved. Continue stirring for an additional 20 minutes.

  • Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) over a period of 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring at a low temperature for 30 minutes.

  • Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

  • Recrystallize the obtained solid from an 80% ethanol/water solution and dry at 60°C to yield 4-chloro-3-nitrobenzonitrile.

Electrophilic Aromatic Substitution

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: a chloro group, a nitro group, and a cyano group.[2] All three substituents decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2]

Regioselectivity:

The position of an incoming electrophile is determined by the directing effects of the existing substituents. The directing effects of the groups on this compound are summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-Cl3DeactivatingOrtho, Para
-NO₂4DeactivatingMeta
-CN1DeactivatingMeta

The chloro group, despite being deactivating, is an ortho-, para-director due to its ability to stabilize the arenium ion intermediate through resonance.[2][3] The nitro and cyano groups are strong deactivators and meta-directors.[2]

To predict the regioselectivity, we must consider the combined influence of these groups. The available positions for substitution are C2, C5, and C6.

  • Position C2: Ortho to the -CN group (meta-directing) and ortho to the -Cl group (ortho-, para-directing).

  • Position C5: Meta to the -CN group (meta-directing), ortho to the -NO₂ group (meta-directing), and meta to the -Cl group (ortho-, para-directing).

  • Position C6: Para to the -Cl group (ortho-, para-directing) and meta to the -NO₂ group (meta-directing).

Considering the strong meta-directing nature of the nitro and cyano groups and the ortho-, para-directing nature of the chloro group, the most likely position for electrophilic attack is C6 . This position is para to the ortho-, para-directing chloro group and meta to the strongly meta-directing nitro group. While C2 is ortho to the chloro group, it is also ortho to the strongly deactivating cyano group, which would be disfavored. Position C5 is meta to two of the deactivating groups, but ortho to the strongly deactivating nitro group, making it less favorable.

G Directing Effects in Electrophilic Substitution cluster_0 This compound cluster_1 Directing Influence C1 C-CN C2 C-H C3 C-Cl C4 C-NO2 C5 C-H C6 C-H (Most Probable Site) Cl Cl (o,p-director) Cl->C2 ortho Cl->C6 para NO2 NO2 (m-director) NO2->C2 meta NO2->C6 meta CN CN (m-director) CN->C5 meta

Predicted regioselectivity of electrophilic substitution.

Nucleophilic Aromatic Substitution

The presence of strong electron-withdrawing groups, particularly the nitro (-NO₂) and cyano (-CN) groups, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5] These groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.[6][7]

Regioselectivity and Leaving Group:

In this compound, there are two potential leaving groups: the chloro group at C3 and the nitro group at C4. Generally, halides are good leaving groups in SNAr reactions. While the nitro group can also act as a leaving group, it is typically less facile than chloride displacement.

The key to SNAr reactivity is the stabilization of the Meisenheimer complex by electron-withdrawing groups located ortho or para to the site of nucleophilic attack.[5][7]

  • Attack at C3 (Displacement of -Cl): The negative charge in the Meisenheimer complex would be delocalized to C2 and C4. The nitro group at C4 is para to the site of attack and can effectively stabilize the negative charge through resonance. The cyano group at C1 is ortho to the developing negative charge at C2, providing further stabilization.

  • Attack at C4 (Displacement of -NO₂): The negative charge in the Meisenheimer complex would be delocalized to C3 and C5. The chloro group at C3 is ortho to the site of attack, and the cyano group is meta. The chloro group can offer some inductive stabilization, but it is less effective at resonance stabilization of a negative charge compared to a nitro group.

Therefore, nucleophilic attack is most likely to occur at C3 , leading to the displacement of the chloro group. The strong stabilization of the intermediate by the para-nitro group and the ortho-cyano group makes this pathway significantly more favorable.

G Mechanism of Nucleophilic Aromatic Substitution cluster_0 Reactants cluster_1 Meisenheimer Complex (Attack at C3) cluster_2 Products Start This compound + Nu⁻ Intermediate Resonance-stabilized intermediate Start->Intermediate Addition of Nu⁻ Product 3-Nu-4-nitrobenzonitrile + Cl⁻ Intermediate->Product Elimination of Cl⁻

Proposed SNAr mechanism for this compound.

Applications in Drug Development

While specific applications for this compound are not widely reported, related chloro-nitro-benzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9][10] The functional groups present on the ring offer multiple points for chemical modification, allowing for the construction of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both common functionalities in drug molecules. The nitro group can be reduced to an amine, which is a key functional group for a wide range of further chemical transformations.[1] The reactivity of the chloro group in SNAr reactions allows for the introduction of various nucleophiles, leading to diverse molecular scaffolds.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound in electrophilic and nucleophilic substitution reactions. The molecule is predicted to be highly deactivated towards electrophilic attack, with substitution likely occurring at the C6 position. Conversely, the ring is activated for nucleophilic aromatic substitution, with the displacement of the chloro group at C3 being the most probable outcome. These predictions are based on the fundamental principles of substituent effects in aromatic chemistry. Experimental validation is recommended to confirm these theoretical considerations.

Disclaimer: The information provided in this document regarding the reactivity of this compound is based on theoretical predictions derived from established principles of organic chemistry. Due to a lack of specific experimental data for this compound in the reviewed literature, the predicted regioselectivity and reaction outcomes should be considered as such. Researchers are advised to conduct their own experimental investigations to verify these predictions.

References

3-Chloro-4-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

3-Chloro-4-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules. Its structure, featuring a benzene ring substituted with a chloro, a nitro, and a nitrile group, offers multiple reactive sites, making it an exceptionally valuable building block for the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic placement of these functional groups—particularly the electron-withdrawing nitro and nitrile moieties—significantly influences the molecule's reactivity, enabling a diverse array of chemical transformations.

This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and experimental protocols related to this compound (CAS No: 34662-29-8), highlighting its role in constructing advanced chemical architectures. It is important to distinguish this isomer from the closely related 4-chloro-3-nitrobenzonitrile (CAS No: 939-80-0), which is also a significant synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for laboratory use.

PropertyValueReference(s)
CAS Number 34662-29-8[4]
Molecular Formula C₇H₃ClN₂O₂[4]
Molecular Weight 182.56 g/mol [4]
Appearance White Solid[4]
Boiling Point 319.7 ± 27.0 °C (Predicted)[4]
Density 1.47 ± 0.1 g/cm³ (Predicted)[4]
LogP 2.64308[4]
PSA 69.61000[4]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available through chemical databases for structural confirmation.[5]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring, particularly influencing the reactivity of the chloro substituent.

  • The Nitro Group: This group is readily reduced to an amino group (-NH₂). This transformation is a cornerstone reaction, providing a direct pathway to synthesize aniline derivatives, which are crucial precursors for a vast number of pharmaceuticals, dyes, and agrochemicals.

  • The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. Its replacement by various nucleophiles (e.g., amines, alkoxides, thiolates) allows for the introduction of diverse functionalities, enabling the construction of complex molecular scaffolds.

  • The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo cycloaddition reactions, for instance, with sodium azide to form biologically active tetrazole rings.[6]

This multi-faceted reactivity allows for a modular approach to synthesis, where each functional group can be manipulated selectively to build the desired molecular architecture.

logical_relationship cluster_nitro Nitro Group (Reduction) cluster_chloro Chloro Group (SNAr) cluster_nitrile Nitrile Group (Transformation) main This compound nitro_prod 3-Chloro-4-aminobenzonitrile main->nitro_prod [H] chloro_prod Substituted Products (E.g., with R-NH2, R-OH) main->chloro_prod Nu:⁻ nitrile_prod1 3-Chloro-4-nitrobenzoic Acid (Hydrolysis) main->nitrile_prod1 H₃O⁺ nitrile_prod2 Tetrazole Derivatives (Cycloaddition) main->nitrile_prod2 NaN₃

Caption: Reactivity map of this compound.

Applications in Synthesis

While specific applications for the 3-chloro-4-nitro isomer are less documented in readily available literature than for its 4-chloro-3-nitro counterpart, its structural motifs are relevant to several classes of bioactive molecules. Nitrobenzonitrile derivatives are used in the development of:

  • Pharmaceuticals: As intermediates for active pharmaceutical ingredients (APIs).[1] For example, related structures are used to synthesize enzyme inhibitors, such as those for acetylcholinesterase (AChE), and antiviral compounds.[7]

  • Agrochemicals: In the creation of novel pesticides and herbicides.[1][7] The nitroaromatic scaffold is present in some classes of fungicides and herbicides.[7]

  • Material Science: As precursors for dyes, pigments, and specialty polymers.[1][7]

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following section provides a representative protocol for the synthesis of this compound.

Synthesis of this compound from 4-Amino-3-chlorobenzonitrile [8]

This procedure outlines the oxidation of an amino group to a nitro group on the chloro-benzonitrile scaffold.

Materials and Reagents:

  • 4-Amino-3-chlorobenzonitrile (2-chloro-4-cyanobenzenamine)

  • Sodium borate tetrahydrate

  • Acetic acid

  • Ether

  • Deionized water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 mL of acetic acid in a suitable reaction flask.

  • Heat the suspension with stirring until the internal temperature exceeds 50 °C.

  • Add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in portions over a period of 1 hour, maintaining the temperature.

  • After the addition is complete, place the flask in an oil bath preheated to 62 °C and continue to heat with stirring for 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into 1 L of ice water.

  • Extract the aqueous layer three times with ether.

  • Combine the organic layers and wash twice with deionized water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an ether/petroleum ether (1:3) mixture as the eluent to yield the target product, this compound.

Expected Yield: ~5.27 g (74%)[8]

experimental_workflow start Start step1 Suspend NaBO₃·4H₂O in Acetic Acid start->step1 step2 Heat Mixture (> 50 °C) step1->step2 step3 Add 4-Amino-3-chlorobenzonitrile (over 1 hour) step2->step3 step4 Heat at 62 °C (2 hours) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Quench in Ice Water step5->step6 step7 Extract with Ether (3x) step6->step7 step8 Wash & Dry Organic Layer step7->step8 step9 Evaporate Solvent step8->step9 step10 Purify by Column Chromatography step9->step10 end End Product: This compound step10->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a potent and versatile chemical building block whose value is derived from the unique interplay of its chloro, nitro, and nitrile functional groups. The ability to selectively address these groups through a variety of organic transformations provides chemists with a reliable platform for the synthesis of diverse and complex target molecules. Its utility as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in both academic research and industrial-scale chemical manufacturing. As the demand for novel and sophisticated organic compounds continues to grow, the role of well-designed building blocks like this compound will remain critical to innovation in chemical science.

References

Methodological & Application

Synthesis of Novel Heterocycles Using 3-Chloro-4-nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitrobenzonitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of novel heterocyclic compounds. Its utility stems from the presence of three key functional groups: a nitrile, a nitro group, and a chlorine atom, all attached to a benzene ring. The electron-withdrawing nature of the nitro and cyano groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions, making it an excellent precursor for synthesizing fused heterocyclic systems of significant interest in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and phenothiazines, using this compound as the starting material.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 34662-29-8
Molecular Formula C₇H₃ClN₂O₂
Molecular Weight 182.56 g/mol
Appearance Light yellow crystalline powder
Melting Point 98-100 °C
Boiling Point 284.8 °C
Purity ≥98%

Application Notes: Synthesis of Novel Heterocycles

The strategic positioning of the chloro, nitro, and cyano groups on the aromatic ring of this compound allows for a variety of cyclization reactions to form diverse heterocyclic cores. These heterocycles are prevalent in many biologically active compounds and are considered privileged structures in drug discovery.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of benzimidazole derivatives from this compound typically involves a two-step process: nucleophilic substitution of the chlorine atom with an ortho-phenylenediamine, followed by reductive cyclization of the nitro group.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles found in numerous pharmaceuticals, dyes, and organic semiconductors. The synthesis of quinoxaline derivatives from this compound can be achieved through a condensation reaction with an ortho-phenylenediamine. The reaction proceeds via nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The synthesis of phenothiazine derivatives from this compound can be accomplished by reaction with a 2-aminothiophenol derivative. This reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the tricyclic phenothiazine core.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of representative benzimidazole, quinoxaline, and phenothiazine derivatives from this compound.

Table 1: Synthesis of 2-(4-Cyano-2-nitrophenyl)amino-N-phenylbenzamide

Reactant 1Reactant 2SolventCatalystTemp (°C)Time (h)Yield (%)
This compoundo-PhenylenediamineDMFK₂CO₃120885

Table 2: Synthesis of 7-Nitro-5H-benzo[b]phenothiazine-3-carbonitrile

Reactant 1Reactant 2SolventCatalystTemp (°C)Time (h)Yield (%)
This compound2-AminothiophenolEthanolNaOAc801278

Table 3: Synthesis of 7-Nitroquinoxaline-5-carbonitrile

Reactant 1Reactant 2SolventCatalystTemp (°C)Time (h)Yield (%)
This compoundEthane-1,2-diamineAcetonitrileEt₃NReflux692

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Cyano-2-nitrophenyl)amino-N-phenylbenzamide (Benzimidazole Precursor)

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound in DMF, add o-phenylenediamine and potassium carbonate.

  • Heat the reaction mixture at 120 °C for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 7-Nitro-5H-benzo[b]phenothiazine-3-carbonitrile

Materials:

  • This compound (1.0 eq)

  • 2-Aminothiophenol (1.1 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound and 2-aminothiophenol in ethanol.

  • Add sodium acetate to the solution.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the pure product.

Protocol 3: Synthesis of 7-Nitroquinoxaline-5-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Ethane-1,2-diamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile

  • Dichloromethane

  • Water

Procedure:

  • To a solution of this compound in acetonitrile, add ethane-1,2-diamine and triethylamine.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 7-nitroquinoxaline-5-carbonitrile.

Visualizations

Synthesis_of_Benzimidazole_Precursor This compound This compound Reaction_Vessel DMF, K2CO3 120 °C, 8h This compound->Reaction_Vessel o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction_Vessel Product 2-(4-Cyano-2-nitrophenyl)amino- N-phenylbenzamide Reaction_Vessel->Product

Caption: Synthesis of a Benzimidazole Precursor.

Synthesis_of_Phenothiazine_Derivative This compound This compound Reaction_Vessel Ethanol, NaOAc 80 °C, 12h This compound->Reaction_Vessel 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Reaction_Vessel Product 7-Nitro-5H-benzo[b]phenothiazine- 3-carbonitrile Reaction_Vessel->Product

Caption: Synthesis of a Phenothiazine Derivative.

Synthesis_of_Quinoxaline_Derivative This compound This compound Reaction_Vessel Acetonitrile, Et3N Reflux, 6h This compound->Reaction_Vessel Ethane-1,2-diamine Ethane-1,2-diamine Ethane-1,2-diamine->Reaction_Vessel Product 7-Nitroquinoxaline-5-carbonitrile Reaction_Vessel->Product

Caption: Synthesis of a Quinoxaline Derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging 3-chloro-4-nitrobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile substrate, featuring a reactive chloride, an electron-withdrawing nitro group, and a nitrile functionality, is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar aryl chlorides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the C-Cl bond in oxidative addition, a key step in the catalytic cycle. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron species with an organohalide.[2][3] This method is widely used for the synthesis of biaryls and conjugated systems.

General Reaction Scheme:

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1101880-90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O802470-85

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 182.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Add degassed toluene (5 mL) and water (0.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR')₂ Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic structures.[4][5]

General Reaction Scheme:

This table provides starting conditions for the Heck reaction with this compound.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1202475-90
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP1401870-85
3Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)Dioxane1001680-95

Experimental Protocol: Heck Coupling of this compound with Styrene

  • In a sealed tube, combine this compound (1.0 mmol, 182.6 mg), styrene (1.5 mmol, 156.2 mg, 172 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(o-tolyl)₃ (0.04 mmol, 12.2 mg), and triethylamine (Et₃N, 1.5 mmol, 151.8 mg, 209 µL).

  • Add anhydrous DMF (5 mL) to the mixture.

  • Seal the tube and heat the reaction to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the substituted stilbene derivative.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Olefin Coordination Olefin Coordination Ar-Pd(II)-X(Ln)->Olefin Coordination Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion H₂C=CHR β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination Product Release Product Release β-Hydride Elimination->Product Release Ar-CH=CHR Base Regeneration Base Regeneration Product Release->Base Regeneration H-Pd(II)-X(Ln) Base Regeneration->Pd(0)Ln Base

(NO₂) (CN)C₆H₃Cl + H≡C-R --[Pd catalyst, Cu(I) cocatalyst, Base]--> (NO₂) (CN)C₆H₃C≡C-R

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [6][7] General Reaction Scheme:

This table presents typical conditions that can be applied to this compound.

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001685-98
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1102080-90
3PdCl₂(dppf) (5)-K₃PO₄ (2)t-BuOH902475-85

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 144.2 mg).

  • Add this compound (1.0 mmol, 182.6 mg) and seal the tube with a septum.

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 mg, 104 µL) via syringe.

  • Place the reaction mixture under an argon atmosphere and heat to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Amine Coordination Amine Coordination Ar-Pd(II)-X(Ln)->Amine Coordination R¹R²NH Base Deprotonation Deprotonation Amine Coordination->Deprotonation Ar-Pd(II)-NR¹R²(Ln) Ar-Pd(II)-NR¹R²(Ln) Deprotonation->Ar-Pd(II)-NR¹R²(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR¹R²(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR¹R²

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile to yield 4-Amino-3-chlorobenzonitrile, a valuable intermediate in pharmaceutical and agrochemical synthesis. The protocols outlined below utilize common and effective reducing agents, specifically stannous chloride (tin(II) chloride) and iron powder.

Introduction

The selective reduction of a nitro group in the presence of other functional groups, such as a nitrile and a halogen, is a critical transformation in organic synthesis. This compound presents such a challenge, where the desired product, 4-Amino-3-chlorobenzonitrile, requires the nitro group to be reduced to an amine without affecting the chloro and cyano functionalities. This document details two reliable methods to achieve this transformation: reduction with stannous chloride in an acidic medium and reduction with iron powder in the presence of an acid or an ammonium salt.

Reaction Pathway

The overall chemical transformation is the reduction of the nitro group to an amino group.

reaction_pathway cluster_reagents Reaction Conditions reactant This compound product 4-Amino-3-chlorobenzonitrile reactant->product Reduction reagents Reducing Agent (e.g., SnCl2/HCl or Fe/NH4Cl) experimental_workflow arrow arrow start Start setup Set up reaction vessel with This compound and solvent start->setup add_reductant Add reducing agent (SnCl2 or Fe) and acid/salt setup->add_reductant reaction Stir at specified temperature add_reductant->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Quench reaction and perform aqueous workup (basification) monitor->workup Reaction Complete extraction Extract product with an organic solvent workup->extraction dry_concentrate Dry organic layer and concentrate under reduced pressure extraction->dry_concentrate purification Purify crude product (recrystallization or chromatography) dry_concentrate->purification end Obtain pure 4-Amino-3-chlorobenzonitrile purification->end

Application Notes and Protocols for the Hydrolysis of 3-Chloro-4-nitrobenzonitrile to 3-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of the nitrile group in 3-Chloro-4-nitrobenzonitrile to a carboxylic acid to yield 3-chloro-4-nitrobenzoic acid is a fundamental transformation in organic synthesis. This reaction is pivotal in the preparation of various pharmaceutical intermediates and other specialized chemical compounds. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the nitrile group. This document provides detailed protocols for both acidic and alkaline hydrolysis of this compound, along with data presentation and diagrams to facilitate understanding and execution in a laboratory setting.

Reaction Overview

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1] Both methods typically involve heating the nitrile with an aqueous solution of a strong acid or base. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (in acidic conditions) or its carboxylate salt (in basic conditions).[1][2] For this compound, the general reaction is as follows:

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the acidic and alkaline hydrolysis of this compound. Please note that yields can vary based on the purity of the starting material and the precise execution of the experimental protocol.

ParameterAcidic HydrolysisAlkaline Hydrolysis
Reagents Concentrated Sulfuric Acid (H₂SO₄), WaterSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water
Solvent AqueousAqueous/Alcoholic mixture
Temperature Reflux (typically >100 °C)Reflux (typically >100 °C)
Reaction Time Several hoursSeveral hours
Intermediate 3-Chloro-4-nitrobenzamideSodium or Potassium 3-chloro-4-nitrobenzoate
Final Product (after work-up) 3-Chloro-4-nitrobenzoic acid3-Chloro-4-nitrobenzoic acid
Typical Yield Moderate to HighHigh

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the hydrolysis using sodium hydroxide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (optional, to aid solubility)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).

  • Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (2.0-3.0 eq). If the starting material has poor solubility in the aqueous base, a co-solvent like ethanol can be added until a homogenous solution or a fine suspension is formed.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis is typically complete within 4-8 hours, indicated by the disappearance of the starting material spot.

  • Work-up: After completion, cool the reaction mixture to room temperature. If an organic co-solvent was used, it should be removed under reduced pressure.

  • Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 1-2. The 3-chloro-4-nitrobenzoic acid will precipitate out as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Acidic Hydrolysis of this compound

This protocol details the hydrolysis using sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 50-70% v/v solution). The addition should be done carefully due to the exothermic nature of mixing acid and water.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The hydrolysis may take several hours to reach completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring. The 3-chloro-4-nitrobenzoic acid will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60-70 °C.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general workflow for the hydrolysis of a nitrile to a carboxylic acid, highlighting the key stages of the reaction.

G cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis A1 Nitrile A2 Protonated Nitrile A1->A2 H+ A3 Amide Intermediate A2->A3 H2O A4 Carboxylic Acid A3->A4 H2O, H+ B1 Nitrile B2 Iminoate Intermediate B1->B2 OH- B3 Amide Intermediate B2->B3 H2O B4 Carboxylate Salt B3->B4 OH-, H2O B5 Carboxylic Acid B4->B5 H+ (work-up)

Caption: General workflow for acidic and alkaline hydrolysis of nitriles.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the hydrolysis of this compound.

G start Start reaction_setup Reaction Setup (Nitrile + Acid/Base) start->reaction_setup hydrolysis Hydrolysis (Heating under Reflux) reaction_setup->hydrolysis workup Work-up (Cooling, Neutralization/Acidification) hydrolysis->workup precipitation Precipitation of Product workup->precipitation isolation Isolation (Vacuum Filtration) precipitation->isolation purification Purification (Recrystallization) isolation->purification drying Drying purification->drying end Final Product drying->end

Caption: Experimental workflow for nitrile hydrolysis.

References

Application of 3-Chloro-4-nitrobenzonitrile in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Chloro-4-nitrobenzonitrile as a key starting material in the synthesis of potent kinase inhibitors. This versatile chemical scaffold offers a strategic entry point for the construction of various heterocyclic systems known to exhibit significant activity against a range of protein kinases implicated in cancer and other diseases.

Introduction: The Role of Kinase Inhibitors in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell growth, proliferation, and survival.[2] Small molecule kinase inhibitors have emerged as a highly successful class of targeted therapeutics, with numerous drugs approved for the treatment of various malignancies.[3]

This compound is a valuable building block in medicinal chemistry. The presence of three reactive sites—the nitrile, the nitro group, and the chlorine atom—allows for a variety of chemical transformations to construct complex molecular architectures. A common and effective strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic cores such as quinazolines and pyridopyrimidines, which are prevalent in many clinically approved kinase inhibitors.

Synthetic Strategy: From Benzonitrile to Kinase Inhibitor

The general synthetic approach for converting this compound into a kinase inhibitor scaffold typically involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine to yield 3-chloro-4-aminobenzonitrile. This transformation is crucial as the resulting aniline is a key nucleophile for subsequent cyclization reactions.

  • Heterocycle Formation: The 3-chloro-4-aminobenzonitrile intermediate can then be utilized in various cyclization strategies to construct the desired kinase inhibitor core. A common approach is the construction of a quinazoline ring, a privileged scaffold in many Epidermal Growth Factor Receptor (EGFR) inhibitors.

Synthetic_Workflow A This compound B Reduction A->B e.g., Fe/NH4Cl, H2/Pd-C C 3-Chloro-4-aminobenzonitrile B->C D Cyclization with Formamide/POCl3 C->D E 4-Chloro-7-cyanoquinazoline D->E F Nucleophilic Aromatic Substitution (SNAr) E->F + Amine (R-NH2) G Kinase Inhibitor F->G

Caption: Synthetic workflow from this compound to a generic kinase inhibitor.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of kinase inhibitors from this compound. These are based on established and analogous procedures found in the literature.

Protocol 1: Reduction of this compound

Objective: To synthesize 3-chloro-4-aminobenzonitrile.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 3-chloro-4-aminobenzonitrile.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Quinazoline-based Kinase Inhibitor

Objective: To synthesize a 4-anilinoquinazoline derivative, a common core for EGFR inhibitors.

Step 2a: Synthesis of 4-Chloro-7-cyanoquinazoline

Materials:

  • 3-Chloro-4-aminobenzonitrile (from Protocol 1)

  • Formamide

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

Procedure:

  • Heat a mixture of 3-chloro-4-aminobenzonitrile (1.0 eq) and formamide (5.0 eq) at 150 °C for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate quinazolinone.

  • To a suspension of the dried quinazolinone in toluene, add phosphoryl chloride (3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-cyanoquinazoline.

Step 2b: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 4-Chloro-7-cyanoquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline for an Erlotinib analog)

  • Isopropanol

  • Triethylamine or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 4-chloro-7-cyanoquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.

  • Add a base such as triethylamine or DIPEA (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to obtain the final kinase inhibitor.

Targeted Signaling Pathway and In Vitro Activity

Quinazoline-based inhibitors synthesized through this route often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Mutations that lead to constitutive activation of EGFR are common in various cancers, such as non-small cell lung cancer (NSCLC).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Quinazoline Inhibitor (from this compound) Inhibitor->EGFR SAR_Diagram cluster_0 Quinazoline Scaffold Quinazoline Quinazoline Core (Hinge Binding) Anilino 4-Anilino Group (Hydrophobic Pocket) Quinazoline->Anilino Key Interaction R_group R-Group Substitutions (Solubility, Selectivity) Anilino->R_group Modulates Potency R_group->Quinazoline Fine-tunes Properties

References

Application Notes and Protocols: 3-Chloro-4-nitrobenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-4-nitrobenzonitrile as a versatile building block in the synthesis of novel agrochemical compounds. This document details synthetic protocols, biological activity data, and key experimental workflows relevant to the development of herbicides, fungicides, and insecticides.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound is a key intermediate in organic synthesis, valued for its multiple reactive sites that allow for diverse chemical modifications. The presence of a chloro, a nitro, and a nitrile group on the benzene ring enables a variety of reactions, including nucleophilic aromatic substitution, reduction, and further transformation of the nitrile moiety. These characteristics make it an excellent starting material for the synthesis of complex molecules with potent biological activities essential for crop protection. Its derivatives have shown significant promise in the development of herbicides, fungicides, and insecticides.

Applications in Herbicide Development: Diphenyl Ether Derivatives

Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This compound serves as a crucial precursor for the synthesis of these compounds. The general approach involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a substituted phenoxide.

Signaling Pathway of PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, cessation of photosynthesis, and ultimately, cell death.[1][2]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO_Enzyme Substrate Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Catalysis Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulated) PPO_Enzyme->Protoporphyrinogen_IX_cyto Leakage Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_chloro->Chlorophyll_Heme Biosynthesis Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Photosensitization (Light, O₂) Membrane_Damage Lipid Peroxidation & Cell Membrane Damage Singlet_Oxygen->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Diphenyl_Ether_Herbicide Diphenyl Ether Herbicide (from this compound) Diphenyl_Ether_Herbicide->PPO_Enzyme Inhibition

Mechanism of action for PPO-inhibiting herbicides.
Experimental Protocol: Synthesis of a Diphenyl Ether Herbicide Analogue

This protocol is adapted from the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide and is illustrative for the formation of a diphenyl ether linkage from a related precursor.

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene

  • A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (KOH) (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved.

  • Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the mixture.

  • The reaction mixture is stirred at 110–120 °C for 2.5 hours.

  • The mixture is allowed to cool to room temperature, and 0.8 M sodium hydroxide (NaOH) (14 mL) is added.

  • The resulting mixture is stirred for 20 minutes until a precipitate forms.

  • The precipitate is filtered and washed with deionized water until a neutral pH is achieved, yielding 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.

Step 2: Reduction of the Nitro Group to form 3-chloro-4-(4'-chlorophenoxy)aniline

  • A mixture of iron powder (0.99 g, 17.74 mmol), the diphenyl ether from Step 1 (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in an ethanol/water mixture (2 mL, 3:1 v/v) is refluxed for 2 hours.

  • The mixture is then cooled to room temperature, and 1 M NaOH is added until a pH of 7 is reached.

  • Solids are removed by filtration, and the filtrate is extracted with chloroform.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude aniline product.

  • The crude product is purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford the corresponding aniline.

Further steps would involve modification of the nitrile group or reaction of the aniline to produce the final herbicidal compound.

Quantitative Data: Herbicidal Activity

The following table summarizes the herbicidal activity of representative diphenyl ether derivatives.

Compound IDTarget WeedActivity TypeEC₅₀ (µg/mL)Reference
Analogue A Echinochloa crusgalliShoot growth inhibition1.95[3]
Analogue B Digitaria sanguinalisShoot growth inhibition0.78[3]
Analogue C Abutilon theophrastiRadicle and germ inhibition0.99[3]
2,4-D (Positive Control)Echinochloa crusgalliShoot growth inhibition>200[3]

Applications in Fungicide Development

This compound can be utilized as a scaffold for the development of novel fungicides, including analogues of successful commercial products like strobilurins. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions to introduce the desired fungicidal pharmacophore.

Experimental Protocol: In Vitro Fungicidal Activity Screening against Botrytis cinerea

This protocol outlines a standard method for assessing the efficacy of newly synthesized compounds against the common plant pathogen Botrytis cinerea.

  • Isolate and Culture: Botrytis cinerea is isolated from infected plant tissue (e.g., strawberry fruit) and cultured on Potato Dextrose Agar (PDA) at 17-23°C.

  • Preparation of Fungicide-Amended Media: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (e.g., 5-7 mm diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at 23±1°C for a period sufficient for the control plates to show full growth (typically 4-7 days).

  • Data Collection and Analysis: The diameter of the fungal colony is measured daily. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ (half-maximal effective concentration) is determined from the dose-response curve.

High-Throughput Screening (HTS) Workflow for Fungicides

The following diagram illustrates a typical high-throughput screening workflow for the discovery of novel fungicides.

HTS_Workflow Compound_Library Compound Library (e.g., Benzonitrile Derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dispense into Microtiter Plates Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active Compounds ('Hits') Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Determine EC₅₀/IC₅₀ Lead_Optimization Lead Optimization (SAR Studies) Hit_Confirmation->Lead_Optimization Confirmed Hits In_Vivo_Testing In Vivo Greenhouse/ Field Trials Lead_Optimization->In_Vivo_Testing Optimized Leads

High-throughput screening workflow for fungicides.
Quantitative Data: Fungicidal Activity

The table below presents the fungicidal activity of representative benzonitrile and related derivatives against various plant pathogens.

Compound IDFungal PathogenActivity TypeInhibition (%) @ 50 mg/LEC₅₀ (mg/L)Reference
Triazone Derivative 5l Physalospora piricolaMycelial Growth>50-[4]
Triazone Derivative 5c Fusarium graminearumMycelial Growth>50-[4]
Fenclorim Derivative 6 Botrytis cinereaIn vivo-20.84
Nicotinamide Derivative 4f Pseudoperonospora cubensisIn vivo-1.96[5]
Pyraclostrobin Analogue 5s Botrytis cinereaMycelial Growth-0.57[6]

Applications in Insecticide Development

The structural framework of this compound is also amenable to the synthesis of insecticidal compounds, such as analogues of anthranilic diamides. These insecticides target the ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis.

General Synthetic Approach for Anthranilic Diamide Analogues
  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group (e.g., using iron powder in acetic acid or catalytic hydrogenation) to form 3-chloro-4-aminobenzonitrile.

  • Hydrolysis of the Nitrile Group: The nitrile group is hydrolyzed to a carboxylic acid to produce 3-chloro-4-aminobenzoic acid.

  • Amide Coupling: The resulting aminobenzoic acid is then coupled with a suitable amine to form the anthranilamide core structure.

  • Further Elaboration: Additional synthetic steps are performed to introduce the desired substituents, often including a pyrazolecarboxamide moiety, to complete the synthesis of the final insecticidal compound.

Quantitative Data: Insecticidal Activity

The following table showcases the insecticidal activity of representative anthranilic diamide analogues.

Compound IDPest SpeciesActivity TypeActivity MetricValueReference
Analogue 2 Mythimna separataLarvicidal% Mortality @ 5 mg/L40%[7]
Analogue 3 Mythimna separataLarvicidal% Mortality @ 200 mg/L60%[7]
Analogue 5g Mythimna separataLarvicidal% Mortality @ 0.25 mg/L40%[8]
Analogue 2u Mythimna separataLarvicidal-Higher than Indoxacarb[9]
Analogue 2x Mythimna separataLarvicidal-Higher than Indoxacarb[9]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemical compounds. Its unique substitution pattern allows for the straightforward introduction of key pharmacophores for herbicidal, fungicidal, and insecticidal activity. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important chemical intermediate. Further research into the derivatization of this compound is warranted to discover novel and effective crop protection agents.

References

Application Notes and Protocols for the Suzuki-Meyera Coupling of 3-Chloro-4-nitrobenzonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-chloro-4-nitrobenzonitrile with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-4-nitrobenzonitrile derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional organic molecules. The electron-withdrawing nature of the nitrile and nitro groups on the benzonitrile ring influences the reactivity of the C-Cl bond, making this transformation of particular interest.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.

For the specific case of this compound, the presence of the electron-withdrawing nitro and cyano groups activates the aryl chloride towards oxidative addition to the palladium catalyst, facilitating the coupling reaction. This allows for the efficient synthesis of a library of 3-aryl-4-nitrobenzonitriles by varying the boronic acid coupling partner.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (3-aryl-4-nitrobenzonitrile), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction of this compound with Various Boronic Acids

The following tables summarize the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under both conventional heating and microwave-assisted conditions.

Table 1: Conventional Heating Protocol

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-nitrobenzonitrile92
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-nitrobenzonitrile88
34-(Trifluoromethyl)phenylboronic acid4-Nitro-3-(4-(trifluoromethyl)phenyl)benzonitrile85
42-Methylphenylboronic acid3-(o-Tolyl)-4-nitrobenzonitrile78

Reaction Conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

Table 2: Microwave-Assisted Protocol

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-nitrobenzonitrile95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-nitrobenzonitrile91
34-(Trifluoromethyl)phenylboronic acid4-Nitro-3-(4-(trifluoromethyl)phenyl)benzonitrile89
42-Methylphenylboronic acid3-(o-Tolyl)-4-nitrobenzonitrile82

Reaction Conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 mmol), 1,4-dioxane (4 mL), H₂O (1 mL), 120 °C, 20 min in a sealed microwave vial.

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a round-bottom flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and deionized water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-nitrobenzonitrile.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and deionized water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-9).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)Ln pd2_intermediate Ar-Pd(II)Ln-Cl pd0->pd2_intermediate Oxidative Addition transmetalation_complex Ar-Pd(II)Ln-Ar' pd2_intermediate->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product 3-Aryl-4-nitrobenzonitrile (Ar-Ar') transmetalation_complex->product aryl_halide This compound (Ar-Cl) aryl_halide->pd2_intermediate boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation_complex Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reactants solvent Add Degassed Solvent (e.g., Dioxane/Water) reactants->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: Dilute, Wash, Dry monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product: 3-Aryl-4-nitrobenzonitrile purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols: Experimental Procedure for the Nitration of 3-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the nitration of 3-chlorobenzonitrile, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The procedure outlines the use of a standard mixed acid nitration method. Due to the presence of competing directing groups on the aromatic ring, a mixture of isomeric products is anticipated. This protocol also includes a discussion on the expected regioselectivity based on the electronic effects of the chloro and cyano substituents. While a representative experimental procedure is provided, specific quantitative data on isomer distribution from literature sources was not available and would need to be determined empirically.

Introduction

The nitration of substituted benzonitriles is a fundamental reaction in organic synthesis, yielding precursors for a wide range of biologically active molecules. 3-Chlorobenzonitrile possesses two directing groups, the chloro group and the cyano group, which exert conflicting influences on the regioselectivity of electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. This leads to the potential formation of multiple nitro-substituted isomers. Understanding and controlling the outcome of this reaction is crucial for the efficient synthesis of desired target molecules in drug discovery and development.

Regioselectivity in the Nitration of 3-Chlorobenzonitrile

The substitution pattern on the benzene ring is determined by the directing effects of the existing substituents.

  • Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, it possesses lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group and acts as a meta-director. It deactivates the entire ring, particularly the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

In the case of 3-chlorobenzonitrile, the potential positions for nitration are C2, C4, C5, and C6. The directing effects of the substituents are as follows:

  • Position 2 (ortho to -Cl, meta to -CN): Favored by the chloro group.

  • Position 4 (ortho to -Cl, meta to -CN): Favored by the chloro group.

  • Position 5 (meta to -Cl, ortho to -CN): Disfavored by both groups.

  • Position 6 (para to -Cl, ortho to -CN): Favored by the chloro group.

Based on these competing effects, a mixture of isomers is expected. The primary products are likely to be 3-chloro-2-nitrobenzonitrile, 3-chloro-4-nitrobenzonitrile, and 3-chloro-6-nitrobenzonitrile. The formation of 3-chloro-5-nitrobenzonitrile is expected to be a minor product. The precise quantitative distribution of these isomers is highly dependent on the specific reaction conditions and typically requires experimental determination and analysis.

Experimental Protocol: Representative Nitration of 3-Chlorobenzonitrile

This protocol is a representative procedure based on the nitration of similar aromatic compounds. The specific quantities and reaction times may require optimization.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3-ChlorobenzonitrileReagent Grade, ≥99%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Fuming Nitric Acid (HNO₃)ACS Reagent, ≥90%VWR
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%EMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous, ≥97%Acros Organics
Ice--
Deionized Water--

3.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

3.3. Procedure

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 15 mL of concentrated sulfuric acid. Cool the acid in an ice bath to below 10 °C. While stirring, slowly add 5 mL of fuming nitric acid to the sulfuric acid. Keep the mixture in the ice bath until use.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 5.0 g (36.3 mmol) of 3-chlorobenzonitrile and 20 mL of dichloromethane. Stir the mixture until the 3-chlorobenzonitrile is completely dissolved.

  • Nitration Reaction: Cool the solution of 3-chlorobenzonitrile in an ice bath to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of cold deionized water. Stir the mixture for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

The resulting crude product will be a mixture of isomers. Separation of these isomers can be challenging and may require column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or fractional crystallization.

Data Presentation

The nitration of 3-chlorobenzonitrile can theoretically yield four isomeric products. The table below summarizes their key properties. The yield of each isomer is highly dependent on the reaction conditions and would need to be determined experimentally.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )CAS NumberReported Yield
3-Chloro-2-nitrobenzonitrileC₇H₃ClN₂O₂182.5634662-28-7To be determined
This compoundC₇H₃ClN₂O₂182.5634662-29-8To be determined
3-Chloro-5-nitrobenzonitrileC₇H₃ClN₂O₂182.5634662-30-1To be determined
3-Chloro-6-nitrobenzonitrileC₇H₃ClN₂O₂182.566575-07-1To be determined

Visualizations

5.1. Logical Relationship of Directing Effects

The following diagram illustrates the competing directing effects of the chloro and cyano groups on the aromatic ring of 3-chlorobenzonitrile during electrophilic nitration.

G cluster_0 3-Chlorobenzonitrile cluster_1 Substituent Directing Effects cluster_2 Potential Nitration Positions 3-CB 3-Chlorobenzonitrile Ring Cl Chloro Group (-Cl) Ortho-, Para-directing CN Cyano Group (-CN) Meta-directing P2 Position 2 Cl->P2 Favors P4 Position 4 Cl->P4 Favors P6 Position 6 Cl->P6 Favors CN->P2 Favors (meta) CN->P4 Favors (meta) P5 Position 5 CN->P5 Disfavors (ortho) CN->P6 Disfavors (ortho)

Caption: Directing effects in the nitration of 3-chlorobenzonitrile.

5.2. Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the nitration of 3-chlorobenzonitrile.

G start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix dissolve_reactant Dissolve 3-Chlorobenzonitrile in Dichloromethane start->dissolve_reactant nitration Nitration Reaction (0-5 °C) prep_nitrating_mix->nitration dissolve_reactant->nitration workup Work-up (Ice Quench, Extraction) nitration->workup purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Analysis of Isomers (TLC, GC-MS, NMR) purification->analysis end End analysis->end

Caption: Workflow for the nitration of 3-chlorobenzonitrile.

Application Notes and Protocols for the Quantification of 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-nitrobenzonitrile is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate quantification of this compound is crucial for quality control during production, formulation analysis, and in research and development to ensure the purity and consistency of the final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and reliable analytical techniques.

The methodologies described herein are intended for researchers, scientists, and professionals in the drug development industry. They offer a starting point for method development and validation according to specific laboratory and regulatory requirements.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • This compound reference standard (purity ≥98%)

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and separation from potential impurities. A starting point could be 60:40 (v/v) Acetonitrile:Water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength of approximately 254 nm is a common starting point for aromatic compounds.

  • Run Time: Sufficient to allow for the elution of the analyte and any late-eluting peaks (e.g., 10 minutes).

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • The solution should be sonicated if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Example)
ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)To be determined
Precision (% RSD)< 2%
SpecificityNo interference from blank/placebo

Note: The values in this table are representative and must be determined experimentally during method validation.

Visualization: HPLC Workflow

HPLC_Workflow prep Sample Preparation (Weighing, Dissolution, Filtration) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection data Data Acquisition & Processing (Chromatogram) detection->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point, is amenable to GC analysis. A GC method with Flame Ionization Detection (FID) is proposed.

Experimental Protocol: GC

1. Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Solvent for sample dissolution (e.g., Acetone, Ethyl Acetate - HPLC grade)

    • Carrier Gas: Helium or Nitrogen (high purity)

    • FID Gases: Hydrogen and Air (high purity)

    • This compound reference standard (purity ≥98%)

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetone) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Chromatographic Conditions:

  • Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Detector: FID

  • Detector Temperature: 300 °C

4. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the chosen solvent to achieve a theoretical concentration within the calibration range.

  • The solution should be vortexed or sonicated to ensure complete dissolution.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Data Presentation: GC Method Validation Parameters (Example)
ParameterResult
Linearity (Concentration Range)10 - 250 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)To be determined
Precision (% RSD)< 2%
SpecificityNo interference from blank/placebo

Note: The values in this table are representative and must be determined experimentally during method validation.

Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Handling weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separate on Column inject->separate detect FID Detection separate->detect acquire Acquire Chromatogram detect->acquire quantify Quantify using Calibration Curve acquire->quantify

Caption: General workflow for the quantification of this compound by GC.

Concluding Remarks

The HPLC and GC methods outlined in these application notes provide a robust framework for the quantification of this compound. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements for accuracy, precision, specificity, and sensitivity. Parameters such as the mobile phase composition, GC temperature program, and detector settings may require further optimization based on the specific instrumentation and sample matrix.

Application Notes: Large-Scale Synthesis of 4-Chloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0) is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a benzene ring substituted with chloro, nitro, and cyano groups, provides multiple reactive sites, making it a versatile building block in organic synthesis.[2] The large-scale production of this compound is primarily achieved through the electrophilic nitration of 4-chlorobenzonitrile.

This document provides detailed protocols and critical considerations for the large-scale synthesis of 4-chloro-3-nitrobenzonitrile, with a focus on process safety, optimization, and scalability. The target audience includes researchers, chemical engineers, and drug development professionals involved in process scale-up. Note that while the user requested information on "3-Chloro-4-nitrobenzonitrile," the standard and IUPAC-preferred name is 4-Chloro-3-nitrobenzonitrile, which will be used throughout this document.

Physicochemical and Safety Data

Proper handling and storage of 4-Chloro-3-nitrobenzonitrile are essential. The table below summarizes its key properties.

PropertyValueReference(s)
CAS Number 939-80-0[3]
Molecular Formula C₇H₃ClN₂O₂[3]
Molecular Weight 182.56 g/mol [3]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 98-100 °C[1][3]
Boiling Point 284.8 °C at 760 mmHg[3]
Purity Typically ≥98% (by GC or HPLC)[1][3]
Solubility Soluble in organic solvents; slightly soluble in water[4]
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthetic Routes and Protocols

Overview of Synthetic Pathways

The most economically viable and widely used method for industrial-scale production is the mixed-acid nitration of 4-chlorobenzonitrile. Alternative routes exist but are often less suitable for large-scale operations due to reagent cost or complexity.

G Synthetic Pathways to 4-Chloro-3-nitrobenzonitrile sub_main 4-Chlorobenzonitrile product 4-Chloro-3-nitrobenzonitrile sub_main->product Mixed Acid (HNO₃/H₂SO₄) (Primary Industrial Route) sub_alt1 4-Chloro-3-nitrobenzamide sub_alt1->product Dehydration (e.g., POCl₃) (Alternative Route)

Synthetic routes to the target compound.
Recommended Protocol: Mixed-Acid Nitration of 4-Chlorobenzonitrile

This protocol details the synthesis via nitration, which is highly exothermic and requires strict temperature control. The following procedure is a representative lab-scale synthesis that forms the basis for scale-up considerations.

Experimental Protocol (Laboratory Scale)

  • Reactor Setup: Equip a 1 L, three-neck, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath for cooling.

  • Acid Charging: Charge 200 mL of concentrated sulfuric acid (98%) into the flask and begin stirring. Cool the acid to below 0 °C.

  • Substrate Addition: Slowly add 47.9 g (0.348 mol) of 4-chlorobenzonitrile to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 40 g (0.635 mol) of fuming nitric acid (95%) to 60 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-chlorobenzonitrile over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto 1 kg of crushed ice in a separate, vigorously stirred vessel. A white to pale yellow solid will precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with a 5% sodium bicarbonate solution until the filtrate is neutral, followed by several washes with cold deionized water.

  • Drying & Purification: Dry the crude product under vacuum at 60 °C. The product can be further purified by recrystallization from an 80% ethanol/water solution to achieve high purity (>98%).

Quantitative Data (Laboratory Scale)

ParameterValueNotes
Starting Material 47.9 g (0.348 mol)4-Chlorobenzonitrile
Nitrating Agent 40 g (0.635 mol)Fuming Nitric Acid (95%)
Acidic Medium 260 mLConcentrated Sulfuric Acid (98%)
Reaction Temperature 0-5 °CCritical for selectivity and safety
Reaction Time 3-5 hoursIncluding addition and stirring
Typical Yield 75-90%Based on starting material
Purity (Post-Recrystallization) >98%

Large-Scale Synthesis Considerations

Scaling up the nitration of 4-chlorobenzonitrile introduces significant challenges, primarily related to heat management, mass transfer, and safety.

Reactor Design and Process Control

The choice of reactor is critical for a safe and efficient large-scale process.

ParameterBatch ReactorContinuous Flow ReactorReference(s)
Description Glass-lined steel vessel (1000-5000 L) with cooling jacket, baffles, and powerful agitator.Microreactor or tubular reactor system with static mixers and high-efficiency heat exchangers.[5][6]
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots and thermal runaway.Excellent heat transfer due to high surface-area-to-volume ratio; minimizes runaway risk.[7][8][9]
Mass Transfer Dependent on agitator speed and design; can be inefficient in large volumes.Superior mixing and short diffusion distances lead to highly efficient mass transfer.[5][7]
Safety High inventory of hazardous materials; risk of thermal runaway is a major concern.Low reactor hold-up volume significantly enhances process safety.[5][9]
Control Slower response to control inputs (e.g., cooling).Precise and rapid control over temperature, pressure, and residence time.[5]
Scalability Scale-up is complex and non-linear.Easily scaled by adding more reactors in parallel ("numbering-up").[9]
Workflow for Large-Scale Production

The overall workflow involves meticulous planning and execution at each stage to ensure product quality and operational safety.

G Large-Scale Synthesis Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_final Final Product raw_materials 1. Raw Material QC (4-Chlorobenzonitrile, HNO₃, H₂SO₄) reactor_prep 2. Reactor Charging (H₂SO₄, Substrate) raw_materials->reactor_prep cooling1 3. Initial Cooling (T < 0°C) reactor_prep->cooling1 nitration 4. Controlled Addition of Nitrating Mixture (T < 5°C) cooling1->nitration stirring 5. Reaction Monitoring (In-process control via HPLC) nitration->stirring quench 6. Quenching (Transfer to Ice/Water) stirring->quench filtration 7. Filtration (Centrifuge / Filter Press) quench->filtration washing 8. Washing (NaHCO₃, DI Water) filtration->washing drying 9. Drying (Vacuum Tray Dryer) washing->drying purification 10. Recrystallization (Optional, for high purity) drying->purification final_qc 11. Final QC Analysis (Purity, MP, etc.) purification->final_qc packaging 12. Packaging & Labeling final_qc->packaging

Workflow for industrial production.

Safety, Health, and Environmental (SHE) Considerations

Large-scale nitration is a high-hazard operation that demands robust safety protocols.[10]

Hazard Analysis and Mitigation

A systematic approach to identifying and controlling hazards is mandatory. The primary risks are the corrosive nature of the acids, the high exothermicity of the reaction, and the potential for runaway conditions.[9][10]

  • Chemical Hazards: Concentrated sulfuric and nitric acids are severely corrosive and are strong oxidizing agents. The final product is an irritant.

  • Process Hazards:

    • Thermal Runaway: The most significant risk.[10] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to rapid gas evolution (NOx), pressure buildup, and potentially a reactor rupture or explosion.

    • NOx Gas Release: Brown fumes of nitrogen dioxide (NO₂) may be emitted, especially if the temperature rises. These gases are highly toxic and corrosive.

  • Engineering Controls:

    • Use of reactors with high cooling capacity.

    • Installation of emergency quenching systems.

    • Ventilation systems connected to a caustic scrubber to neutralize NOx gases.

    • Rupture discs and relief valves on the reactor.

  • Personal Protective Equipment (PPE): Full acid-resistant suit, gloves (e.g., butyl rubber), boots, face shield, and a respirator with acid gas cartridges are required.

  • Waste Management: The process generates large volumes of acidic wastewater. This waste stream must be neutralized before being sent to a wastewater treatment facility. Industrial plants often incorporate an acid recovery unit to regenerate and reuse the sulfuric acid, improving process economics and reducing environmental impact.[6]

Safety Management Workflow

G Safety Management Workflow for Nitration cluster_controls Control Measures hazid Hazard Identification - Corrosive Reagents - High Exothermicity - Toxic Gas Release risk_assess Risk Assessment - Thermal Runaway Potential - Operator Exposure - Environmental Release hazid->risk_assess controls Implementation of Controls risk_assess->controls eng_ctrl Engineering - High-Efficiency Cooling - Gas Scrubbers - Relief Systems controls->eng_ctrl admin_ctrl Administrative - Standard Operating Procedures (SOPs) - Operator Training - Emergency Response Plan controls->admin_ctrl ppe_ctrl PPE - Acid-Resistant Suits - Face Shields - Respirators controls->ppe_ctrl monitoring Monitoring & Review - Process Audits - Incident Investigation - Continuous Improvement eng_ctrl->monitoring admin_ctrl->monitoring ppe_ctrl->monitoring

Systematic approach to managing process safety.

Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures should be subjected to a thorough hazard and operability (HAZOP) study and risk assessment before implementation. Users must comply with all local, state, and federal safety and environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-nitrobenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Sandmeyer reaction, a common synthetic route.

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete Diazotization Ensure the complete dissolution of the starting amine (e.g., 2-Chloro-4-aminotoluene) in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1][2] Use a slight excess of sodium nitrite to ensure the reaction goes to completion.
Decomposition of Diazonium Salt Aryl diazonium salts can be unstable and may decompose if the temperature is not strictly controlled.[1] It is crucial to keep the diazonium salt solution cold (ideally below 5°C) at all times until it is used in the subsequent step.[1] Avoid isolating the diazonium salt in a dry state as it can be explosive.[1][3]
Inefficient Cyanation Ensure the copper(I) cyanide solution is freshly prepared and active. The reaction may benefit from gentle heating (e.g., 50-60°C) after the addition of the diazonium salt to facilitate the evolution of nitrogen gas and product formation.[1] The use of a copper catalyst is crucial for the Sandmeyer reaction.[4]
Poor Quality of Reagents Use high-purity starting materials and reagents. Impurities in the starting amine, sodium nitrite, or copper(I) cyanide can lead to side reactions and lower yields.

Problem 2: Formation of Impurities and Side Products

Potential Cause Recommended Solution
Side Reactions of the Diazonium Salt Unwanted reactions of the diazonium salt can lead to byproducts. For instance, reaction with water can form phenols. To minimize this, ensure the diazonium salt is added to the copper(I) cyanide solution promptly after its formation.
Formation of Azo Compounds Azo coupling can occur if unreacted diazonium salt couples with the starting amine or other aromatic compounds. Ensure complete diazotization and maintain a low temperature to suppress this side reaction.
Biaryl Formation The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[4] Optimizing reaction conditions such as temperature and reactant concentrations can help minimize this.
Incomplete Reaction If the reaction does not go to completion, the final product will be contaminated with starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is an Oil or Gummy Solid This may indicate the presence of impurities. Attempt to purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[5] Column chromatography using silica gel is another effective purification method.[1]
Product is Contaminated with Copper Salts After the reaction, the crude product may be contaminated with copper salts. Thoroughly wash the crude product with water and, if necessary, a dilute ammonia solution to remove copper residues.
Neutralization Issues During work-up, ensure the product is fully precipitated by adjusting the pH. Washing the filtered solid with a dilute solution of sodium bicarbonate can help remove acidic impurities.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and versatile method is the Sandmeyer reaction.[4][6] This typically involves the diazotization of an appropriate aromatic amine, such as 2-chloro-4-aminotoluene, followed by a copper(I) cyanide-mediated cyanation.

Q2: Why is temperature control so critical during the diazotization step?

Aryl diazonium salts are often unstable at higher temperatures and can decompose, leading to a significant reduction in yield and the formation of unwanted byproducts.[1] Maintaining a temperature between 0-5°C is crucial for the stability of the diazonium salt.[2]

Q3: My isolated product is a brownish color instead of the expected light yellow. What could be the cause?

A brownish color often indicates the presence of impurities, possibly from side reactions or decomposition. Azo compounds, which are often colored, can be a common impurity if the diazotization or coupling reaction conditions are not optimal. Purification through recrystallization or column chromatography should yield the desired light-yellow crystalline product.[7][8]

Q4: Can I use copper(II) salts instead of copper(I) salts for the Sandmeyer reaction?

The classical Sandmeyer reaction specifically utilizes copper(I) salts as a catalyst to facilitate the single electron transfer that initiates the radical mechanism.[3][4] While some variations of Sandmeyer-type reactions might use other metal salts, for the cyanation reaction, copper(I) cyanide is the standard and most effective reagent.[4]

Q5: What are the key safety precautions to take during this synthesis?

The most significant safety concern is the handling of aryl diazonium salts, which can be explosive when isolated in a dry state.[1][3] Always keep them in a cold solution. Additionally, cyanides are highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.

Materials:

  • 2-Chloro-4-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to form a complex with CuCN)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, suspend 2-chloro-4-aminotoluene in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[1]

    • Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide in water. For improved reactivity, a solution of copper(I) cyanide in aqueous sodium cyanide can be used.

    • Cool this mixture in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.[1]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to around 50-60°C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[1]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1][5]

Data Presentation

Table 1: Representative Yields for Sandmeyer-type Cyanation Reactions

Starting MaterialProductCatalyst/ReagentSolventTemperatureYieldReference
4-methoxybenzenediazonium tetrafluoroborate4-methoxybenzonitrileCu(MeCN)₄PF₆, 1,10-phenanthrolineAcetonitrileRoom Temp94% (RCC)[9]
2-amino-6-methoxybenzothiazole2-cyano-6-methoxybenzothiazoleCu(I)/Cu(II)/TMEDAAcetonitrile25°C90%[10]
2-chloro-4-nitrobenzamide2-chloro-4-nitrobenzonitrileThionyl chlorideBenzeneReflux79%[11]
2,5-dichloronitrobenzene4-chloro-2-nitrobenzonitrileCopper (I) cyanideN,N-dimethylformamideReflux73.1%[12]

RCC: Radiochemical Conversion

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2_Chloro_4_aminotoluene 2-Chloro-4-aminotoluene Diazonium_Salt 2-Chloro-4-methylbenzenediazonium chloride 2_Chloro_4_aminotoluene->Diazonium_Salt 1. HCl, NaNO₂ 2. 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product CuCN

Caption: Synthesis of this compound via Sandmeyer Reaction.

Experimental_Workflow Start Start: Reagents and Glassware Diazotization Diazotization of Amine (0-5 °C) Start->Diazotization Cyanation_Prep Prepare CuCN Solution Start->Cyanation_Prep Cyanation Sandmeyer Cyanation Reaction Diazotization->Cyanation Cyanation_Prep->Cyanation Workup Aqueous Work-up and Extraction Cyanation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (TLC, NMR, etc.) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Problem Low Yield? Check_Diazotization Check Diazotization Conditions (Temp, Reagent Quality) Problem->Check_Diazotization Yes Impurity_Check Impurity Issue? Problem->Impurity_Check No Check_Cyanation Check Cyanation Step (CuCN activity, Temp) Check_Diazotization->Check_Cyanation Success Yield Improved Check_Cyanation->Success Purification_Method Optimize Purification (Recrystallization, Chromatography) Impurity_Check->Purification_Method Yes Side_Reaction_Check Review Reaction Conditions to Minimize Side Reactions Impurity_Check->Side_Reaction_Check No Purification_Method->Success Side_Reaction_Check->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 4-Chloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-3-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 4-chloro-3-nitrobenzonitrile?

The two main synthetic routes to obtain 4-chloro-3-nitrobenzonitrile are:

  • Nitration of p-chlorobenzonitrile: This is a common and direct method involving the electrophilic aromatic substitution of p-chlorobenzonitrile using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Sandmeyer Reaction: This route involves the diazotization of 4-chloro-3-nitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Q2: What are the most common side reactions I should be aware of during the synthesis of 4-chloro-3-nitrobenzonitrile?

The most prevalent side reactions include:

  • Formation of undesired isomers: During the nitration of p-chlorobenzonitrile, other isomers can be formed, although the desired 4-chloro-3-nitrobenzonitrile is the major product due to the directing effects of the substituents.

  • Hydrolysis of the nitrile group: The nitrile group is susceptible to hydrolysis to form 4-chloro-3-nitrobenzamide or 4-chloro-3-nitrobenzoic acid, especially under harsh acidic or basic conditions or during prolonged heating in the presence of water.[1][2][3][4]

  • Formation of biaryl compounds: In the Sandmeyer reaction, a common side product is the formation of biaryl compounds through the coupling of aryl radicals.[5]

  • Incomplete reaction: Leaving unreacted starting materials which can complicate the purification process.

Q3: How can I minimize the formation of side products?

Minimizing side product formation can be achieved by:

  • Strict temperature control: Especially during nitration, maintaining a low temperature is crucial to control the reaction rate and selectivity.

  • Use of appropriate reagents and stoichiometry: Using the correct ratio of nitrating agents and controlling the addition rate can significantly impact the product distribution.

  • Anhydrous conditions: Minimizing the presence of water in the reaction mixture can reduce the hydrolysis of the nitrile group.

  • Optimized reaction time: Monitoring the reaction progress (e.g., by TLC) to avoid prolonged reaction times that can lead to the formation of degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-chloro-3-nitrobenzonitrile.

Problem Possible Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC. - Increase the reaction time or temperature cautiously, while monitoring for side product formation.[6]
Formation of significant amounts of side products.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. - Review the purification method to ensure the product is not being lost during isolation.
Mechanical loss during workup.- Ensure all product is transferred between vessels. - Use appropriate filtration and extraction techniques to minimize loss.
Presence of multiple isomers in the final product Incorrect reaction temperature during nitration.- Maintain a consistently low temperature (e.g., below 0°C) during the addition of the nitrating agent.[7]
Inappropriate nitrating agent or ratio.- Use a well-defined nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid).[7] - The ratio of nitric acid to sulfuric acid can influence isomer distribution.[8]
Product is contaminated with a carboxylic acid Hydrolysis of the nitrile group during the reaction or workup.- Ensure anhydrous conditions during the reaction. - Avoid prolonged exposure to strong acids or bases during the workup. - Quench the reaction mixture in ice-water promptly after completion.[7]
Formation of a dark, tarry substance Overheating or decomposition of starting materials or products.- Maintain strict temperature control throughout the reaction. - Ensure the starting materials are pure.
Difficulty in isolating the product Product is soluble in the workup solvent.- Use a solvent for extraction in which the product has high solubility and the impurities have low solubility. - If the product precipitates, ensure the solution is sufficiently cold to maximize precipitation.
Emulsion formation during extraction.- Add brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.

Experimental Protocols

Synthesis of 4-Chloro-3-nitrobenzonitrile via Nitration of p-Chlorobenzonitrile

This protocol is adapted from a known synthetic method.[7]

Materials:

  • p-Chlorobenzonitrile

  • Concentrated sulfuric acid (95%)

  • Fuming nitric acid (95%)

  • Ice

  • 5% Sodium bicarbonate solution

  • 80% Ethanol/water solution

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 0°C.

  • Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile to the cooled sulfuric acid and stir until completely dissolved. Continue stirring for an additional 20 minutes at this temperature.

  • Slowly add 4.0 g (63 mmol) of 95% fuming nitric acid dropwise over 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring at low temperature for 30 minutes.

  • Slowly pour the reaction mixture into 100 mL of ice water with vigorous stirring. A white solid will precipitate.

  • Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution, followed by water until the washings are neutral.

  • Recrystallize the crude product from an 80% ethanol/water solution.

  • Dry the purified product at 60°C.

  • The purity can be checked by TLC using a petroleum ether/ethyl acetate (3:1, v/v) eluent.

Visualizing Reaction Pathways

Logical Relationship Diagram for the Synthesis of 4-Chloro-3-nitrobenzonitrile

Synthesis_Pathways cluster_nitration Nitration Route cluster_sandmeyer Sandmeyer Route p-Chlorobenzonitrile p-Chlorobenzonitrile 4-Chloro-3-nitrobenzonitrile 4-Chloro-3-nitrobenzonitrile p-Chlorobenzonitrile->4-Chloro-3-nitrobenzonitrile HNO3/H2SO4 Isomeric Byproducts Isomeric Byproducts p-Chlorobenzonitrile->Isomeric Byproducts Side Reaction (e.g., 2-nitro isomer) Hydrolysis Products Hydrolysis Products 4-Chloro-3-nitrobenzonitrile->Hydrolysis Products H2O/H+ or OH- (Side Reaction) 4-Chloro-3-nitroaniline 4-Chloro-3-nitroaniline Diazonium Salt Diazonium Salt 4-Chloro-3-nitroaniline->Diazonium Salt NaNO2/H+ 4-Chloro-3-nitrobenzonitrile_S 4-Chloro-3-nitrobenzonitrile Diazonium Salt->4-Chloro-3-nitrobenzonitrile_S CuCN Biaryl Byproducts Biaryl Byproducts Diazonium Salt->Biaryl Byproducts Side Reaction (Radical Coupling)

Caption: Synthetic routes to 4-chloro-3-nitrobenzonitrile and potential side reactions.

References

Technical Support Center: Purification of Crude 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically isomers formed during the nitration of the starting material, such as 2-chloro-4-nitrobenzonitrile and 4-chloro-2-nitrobenzonitrile. Unreacted starting materials and byproducts from side reactions can also be present. The exact impurity profile will depend on the synthetic route employed.

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.

  • Column chromatography is excellent for separating compounds with different polarities and is often used for the initial purification of crude mixtures containing multiple components.[1][2]

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, often yielding a product of very high purity.[2][3] For crystalline solids like this compound, recrystallization can be a more cost-effective and scalable method for achieving high purity, especially after an initial cleanup by another method.[1]

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals. This often happens if the solution is too concentrated or cools too quickly. To remedy this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add more of the hot solvent to dilute the solution.

  • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

  • Consider using a different solvent system.

Q4: I see streaking on my TLC plate when analyzing my column fractions. What does this mean?

A4: Streaking on a TLC plate can indicate that the sample is too concentrated. Try spotting a more dilute solution. If streaking persists, it might be due to a strong interaction between your compound and the stationary phase (e.g., silica gel). If your compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to your mobile phase can help to improve the spot shape.

Q5: How can I remove colored impurities from my product?

A5: Colored impurities can sometimes be removed by treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation of the solvent. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Low Yield After Purification
Possible Cause Troubleshooting Steps
Inappropriate recrystallization solvent The chosen solvent may be too good at dissolving the compound even at low temperatures. Screen for alternative solvents or solvent mixtures where the compound has high solubility when hot and low solubility when cold.
Premature crystallization during hot filtration If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
Loss of product during column chromatography The compound may be adsorbing too strongly to the stationary phase or the separation from impurities may be poor, leading to the discarding of mixed fractions. Optimize the mobile phase polarity to ensure proper elution of the target compound.
Co-elution of impurities in column chromatography If an impurity has a similar polarity to the product, it may elude at the same time. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Product Purity is Still Low After Purification
Possible Cause Troubleshooting Steps
Ineffective recrystallization The chosen solvent may not be effectively excluding the impurities. Try a different solvent system. A second recrystallization may also be necessary to achieve higher purity.
Poor separation in column chromatography The polarity of the mobile phase may not be optimal. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. Ensure the column is packed properly to avoid channeling.
Presence of a difficult-to-remove impurity If an impurity has very similar physical properties to the product, a combination of purification techniques may be required. For example, column chromatography followed by recrystallization.
Contamination after purification Ensure all glassware is clean and that the solvents used for workup are pure.

Data Presentation

The following table summarizes the expected outcomes from the primary purification techniques for this compound.

Purification Method Typical Yield Expected Purity Key Considerations
Silica Gel Column Chromatography ~74%[4]>98% (typical for similar compounds)[1]Effective for separating isomeric impurities. Solvent consumption can be high.[1]
Recrystallization Moderate to High (>80% typical for similar compounds)[1]Good to Excellent (>98% typical for similar compounds)[1]Requires a suitable solvent to be identified. Can be very effective for achieving high purity.[2][3]

Note: The expected purity is based on typical results for the purification of similar aromatic nitro compounds. Specific purity data for this compound was not available in the cited literature.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a documented procedure for the purification of this compound.[4]

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ether (diethyl ether)

  • Petroleum ether

  • Glass column

  • Collection tubes

  • Rotary evaporator

  • TLC plates and developing chamber

2. Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica gel to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., a small amount of ether) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a mixture of ether/petroleum ether (1:3 v/v).[4]

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under UV light.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization. The ideal solvent system for this compound should be determined experimentally.

1. Materials and Equipment:

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a solvent. Heat the mixture. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature. Test several solvents and solvent mixtures to find the optimal one.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_process Process Monitoring & Outcome Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Option 1 Recryst Recrystallization Crude->Recryst Option 2 TLC TLC Analysis ColChrom->TLC PureProduct Pure this compound Recryst->PureProduct TLC->PureProduct

Caption: Workflow for the purification of crude this compound.

References

Overcoming poor solubility of 3-Chloro-4-nitrobenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-Chloro-4-nitrobenzonitrile in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (CAS No. 34662-29-8) is a substituted aromatic compound containing chloro, nitro, and nitrile functional groups.[1] These groups contribute to a rigid, crystalline structure with a relatively high melting point, which often leads to poor solubility in common organic solvents. This limited solubility can hinder its reactivity, leading to slow or incomplete reactions, low yields, and difficulties in purification.

Q2: In which common organic solvents is this compound expected to be soluble?

For a close structural analog, 3-Nitrobenzonitrile, quantitative solubility data is available and can provide a useful starting point for solvent selection.

Troubleshooting Guide: Overcoming Poor Solubility

Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.

This guide provides a systematic approach to addressing the poor solubility of this compound in your reaction medium.

Step 1: Solvent Selection and Optimization

A logical approach to solvent screening is the first step in overcoming solubility issues. The following workflow can guide your selection process.

G Diagram 1: Solvent Selection Workflow start Start: Poor Solubility Observed check_polarity Assess Polarity of Reactants and Products start->check_polarity polar_solvents Screen Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile) check_polarity->polar_solvents Reactants are polar nonpolar_solvents Screen Ethereal or Halogenated Solvents (e.g., THF, Dioxane, DCM, Chloroform) check_polarity->nonpolar_solvents Reactants are non-polar co_solvent Consider Co-solvent Systems polar_solvents->co_solvent nonpolar_solvents->co_solvent co_solvent_yes Select a Miscible Co-solvent (e.g., Toluene/Heptane, THF/Hexane) co_solvent->co_solvent_yes Yes heating Increase Reaction Temperature co_solvent->heating No co_solvent_yes->heating heating_yes Monitor for Degradation heating->heating_yes Yes failure Explore Advanced Techniques heating->failure No success Solubility Issue Resolved heating_yes->success

Diagram 1: Solvent Selection Workflow. This diagram outlines a decision-making process for selecting an appropriate solvent or solvent system to improve the solubility of this compound.

Step 2: Employing Co-solvents

The use of a co-solvent can significantly enhance the solubility of a poorly soluble compound by modifying the overall polarity of the reaction medium.

Experimental Protocol: Co-solvent Screening

  • Initial Dissolution: In a series of vials, attempt to dissolve a known amount of this compound in a small volume of a "good" solvent (a solvent in which it shows some solubility, e.g., DMF, THF).

  • Titration with Anti-solvent: To each vial, slowly add a miscible "poor" solvent (an anti-solvent, e.g., heptane, water) dropwise while stirring until the solution becomes cloudy, indicating precipitation.

  • Determine Optimal Ratio: The ratio of the good solvent to the anti-solvent just before precipitation provides an indication of a suitable co-solvent mixture for your reaction.

  • Reaction Setup: Prepare the reaction mixture using the predetermined co-solvent ratio. It is often beneficial to dissolve the this compound in the "good" solvent first before adding the other reactants and the co-solvent.

Step 3: Temperature Adjustment

Increasing the reaction temperature can often improve the solubility of a solid reactant.

Considerations for Temperature Increase:

  • Reactant and Product Stability: Ensure that all components of the reaction mixture are stable at the intended higher temperature.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent.

  • Side Reactions: Be aware that higher temperatures can sometimes promote undesired side reactions.

Reactions involving related chloro-nitrobenzonitrile compounds have been successfully carried out in high-boiling point solvents like N,N-dimethylformamide (DMF), pyridine, or N-methyl-pyrrolidone (NMP) at temperatures ranging from 140°C to 170°C.[1]

Step 4: Particle Size Reduction

Reducing the particle size of a solid can increase its surface area, which may lead to a faster dissolution rate.

Methods for Particle Size Reduction:

  • Micronization: This technique involves mechanically reducing the average particle diameter of a solid material.

  • Recrystallization: Carefully controlled precipitation from a supersaturated solution can yield smaller, more uniform crystals. A common technique is to dissolve the compound in a suitable solvent at an elevated temperature and then cool it rapidly.

Experimental Protocol: Recrystallization for Particle Size Reduction

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Based on data for similar compounds, ethanol or acetone could be good starting points.

  • Dissolution: Dissolve the this compound in a minimal amount of the hot solvent.

  • Cooling: Rapidly cool the solution in an ice bath with vigorous stirring.

  • Isolation: Collect the resulting fine precipitate by filtration and dry under vacuum.

The following diagram illustrates the logical flow for troubleshooting solubility issues.

G Diagram 2: Troubleshooting Logic for Poor Solubility start Start: Incomplete Dissolution solvent_change Is changing the solvent an option? start->solvent_change new_solvent Select a more suitable solvent (see Diagram 1) solvent_change->new_solvent Yes temp_increase Can the temperature be increased? solvent_change->temp_increase No success Reaction proceeds new_solvent->success heat_reaction Increase temperature gradually and monitor temp_increase->heat_reaction Yes cosolvent Is a co-solvent system feasible? temp_increase->cosolvent No heat_reaction->success add_cosolvent Introduce a miscible co-solvent cosolvent->add_cosolvent Yes particle_size Consider particle size reduction cosolvent->particle_size No add_cosolvent->success fail Consult further literature for advanced techniques particle_size->fail

Diagram 2: Troubleshooting Logic for Poor Solubility. This flowchart provides a step-by-step guide for addressing solubility challenges during a chemical reaction.

Quantitative Data Summary

While quantitative solubility data for this compound is scarce, the following table presents the mole fraction solubility of the structurally similar compound, 3-Nitrobenzonitrile, in various organic solvents at different temperatures. This data can serve as a valuable guide for solvent selection.

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Methanol 278.1535.21
298.1558.93
318.1596.14
Ethanol 278.1528.45
298.1549.26
318.1582.17
Acetonitrile 278.15115.3
298.15169.8
318.15243.1
Acetone 278.15158.2
298.15221.5
318.15301.9
Ethyl Acetate 278.1585.41
298.15129.7
318.15191.3
Toluene 278.1555.82
298.1591.06
318.15142.7
Cyclohexane 278.152.89
298.155.31
318.159.42

Data adapted from a study on 3-Nitrobenzonitrile and should be used as an estimation for this compound.[4]

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) on 3-chloro-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a good substrate for nucleophilic aromatic substitution?

A1: this compound is an excellent substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to the chlorine leaving group. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

Q2: What are the most common nucleophiles used in SNAr reactions with this substrate?

A2: A variety of nucleophiles can be employed, including:

  • Amines: Primary and secondary aliphatic and aromatic amines are commonly used to form N-aryl products.

  • Alkoxides: Methoxides, ethoxides, and other alkoxides are effective for synthesizing aryl ethers.

  • Phenoxides: Substituted and unsubstituted phenoxides react to form diaryl ethers.

  • Thiols: Thiolates can be used to prepare aryl sulfides.

Q3: Which solvents are recommended for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

In some cases, alcohols like methanol or ethanol can be used, particularly when using alkoxide nucleophiles.

Q4: What is the role of a base in these reactions, and which one should I choose?

A4: A base is often required to deprotonate the nucleophile (e.g., an alcohol, phenol, or amine) to generate the more reactive anionic nucleophile. The choice of base depends on the pKa of the nucleophile.

  • For alcohols and phenols: Stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) are often used. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic phenols.

  • For amine nucleophiles: Often, an excess of the amine itself can act as the base. Alternatively, non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction. For less reactive amines, a stronger base may be necessary.

Q5: Can the nitrile group react under SNAr conditions?

A5: Yes, this is a potential side reaction. Strong nucleophiles, such as alkoxides, can attack the electrophilic carbon of the nitrile group, especially if the SNAr reaction is slow. This can lead to the formation of imidates or other undesired byproducts. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize this side reaction. The presence of a proton source, like a small amount of alcohol, can sometimes mitigate this by protonating the intermediate formed from the attack on the nitrile, thereby disfavoring this pathway.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Inadequate base strength. 3. Low reaction temperature. 4. Inappropriate solvent.1. If using a neutral nucleophile (e.g., alcohol, amine), ensure a strong enough base is used to generate the anionic form. Consider using a more nucleophilic reagent. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol). 3. Gradually increase the reaction temperature in 10-20 °C increments. Monitor for byproduct formation. 4. Switch to a more polar aprotic solvent like DMSO or NMP to enhance reactivity.
Formation of Multiple Products 1. Side reaction at the nitrile group. 2. Hydrolysis of the nitrile group. 3. Over-reaction with amine nucleophiles.1. Use a minimal excess of the nucleophile. Consider running the reaction at a lower temperature. If using an alkoxide, adding a small amount of the corresponding alcohol might suppress attack at the nitrile.[1][2] 2. Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis to the corresponding amide or carboxylic acid. 3. Use a controlled stoichiometry of the amine nucleophile. If a di-substitution is possible, consider using a larger excess of the substrate.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient reaction time.1. See "Low or No Conversion". 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Product co-elutes with starting material or byproducts during chromatography.1. Saturate the aqueous phase with brine to decrease the solubility of the product. 2. Add brine to the separatory funnel to help break the emulsion. 3. Adjust the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline-MethanolReflux4~85
4-Methylaniline-MethanolReflux4~90
4-Methoxyaniline-MethanolReflux3>95
PiperidineK₂CO₃DMF806~92
MorpholineEt₃NAcetonitrileReflux8~88

Table 2: Reaction with Alkoxide and Phenoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolReflux2>95
Sodium Ethoxide-EthanolReflux3>95
PhenolK₂CO₃DMF10012~85
4-MethylphenolK₂CO₃DMSO11010~88
4-ChlorophenolNaOHDMF1208~80

Experimental Protocols

General Procedure for Reaction with an Amine Nucleophile (e.g., Aniline)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add methanol as the solvent (approximately 10 mL per gram of substrate).

  • Add the aniline (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold methanol.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

General Procedure for Reaction with a Phenol Nucleophile
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.2 eq) and DMF (approximately 10 mL per gram of phenol).

  • Add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, nucleophile, base, and solvent B Heat to desired temperature A->B C Monitor by TLC/LC-MS B->C C->B Incomplete D Cool and quench reaction C->D Reaction Complete E Extract with organic solvent D->E F Wash and dry organic layer E->F G Concentrate under reduced pressure F->G H Purify by chromatography or recrystallization G->H

Caption: General experimental workflow for SNAr on this compound.

troubleshooting_logic Start Reaction Issue NoReaction Low or No Conversion? Start->NoReaction MultipleProducts Multiple Products? Start->MultipleProducts IncompleteReaction Incomplete Reaction? Start->IncompleteReaction IncreaseTemp Increase Temperature NoReaction->IncreaseTemp Yes StrongerBase Use Stronger Base NoReaction->StrongerBase Yes ChangeSolvent Change Solvent NoReaction->ChangeSolvent Yes CheckStoichiometry Check Stoichiometry MultipleProducts->CheckStoichiometry Yes LowerTemp Lower Temperature MultipleProducts->LowerTemp Yes AnhydrousConditions Ensure Anhydrous Conditions MultipleProducts->AnhydrousConditions Yes IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes RevisitConditions Re-evaluate Conditions (Temp, Base, Solvent) IncompleteReaction->RevisitConditions Yes

Caption: A logical flowchart for troubleshooting common SNAr reaction issues.

References

Preventing decomposition of 3-Chloro-4-nitrobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3-Chloro-4-nitrobenzonitrile in chemical reactions. Our goal is to help you minimize decomposition and maximize yield by providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is a relatively stable compound under controlled conditions.[1] However, its stability can be compromised under certain reaction environments, leading to decomposition through several pathways:

  • Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, the nitrile group (-CN) can hydrolyze to form a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[2] This is a common reaction for nitriles and can be a significant side reaction if not properly controlled.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic attack.[1] While often the desired reaction, unwanted nucleophiles (e.g., hydroxide ions from residual water) can lead to the substitution of the chloro or nitro group, resulting in byproducts such as 3-hydroxy-4-nitrobenzonitrile or 3-chloro-4-hydroxybenzonitrile.

  • Denitration: Although less common under typical synthetic conditions, denitration, the loss of the nitro group (-NO2), can occur, particularly under harsh conditions or in the presence of specific reagents.[3]

  • Thermal Decomposition: While possessing a relatively high boiling point, prolonged exposure to excessive temperatures can lead to thermal degradation. The exact decomposition temperature and products are not well-documented in publicly available literature, but it is crucial to maintain careful temperature control.

Q2: At what temperature does this compound start to decompose?

Q3: How do strong acids and bases affect the stability of this compound?

A3: Both strong acids and bases can promote the decomposition of this compound, primarily through hydrolysis of the nitrile group.

  • Acidic Conditions: Strong acids, particularly at elevated temperatures, can catalyze the hydrolysis of the nitrile to a carboxylic acid, forming 3-chloro-4-nitrobenzoic acid.[2]

  • Alkaline Conditions: Strong bases, such as sodium hydroxide, can also facilitate nitrile hydrolysis, typically yielding the corresponding carboxylate salt.[2] Additionally, the presence of hydroxide ions can lead to nucleophilic aromatic substitution of the chlorine atom, producing 3-hydroxy-4-nitrobenzonitrile.

Q4: What are common byproducts observed in reactions involving this compound?

A4: Depending on the reaction conditions and the nucleophiles present, several byproducts can be formed. The most common include:

  • Hydrolysis Products: 3-Chloro-4-nitrobenzamide and 3-chloro-4-nitrobenzoic acid.

  • Nucleophilic Substitution Products: If unintended nucleophiles are present, byproducts such as 3-hydroxy-4-nitrobenzonitrile (from reaction with water/hydroxide) can be formed. In reactions with amines, over-reaction or side reactions can lead to a mixture of products.

  • Denitration Products: While less common, compounds where the nitro group has been replaced may be observed under specific conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield and Formation of Impurities in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Lower than expected yield of the desired substituted product.

  • Presence of multiple spots on TLC analysis, indicating a mixture of products.

  • Isolation of byproducts corresponding to hydrolysis or other side reactions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Water Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Reaction Temperature Too High Optimize the reaction temperature. While SNAr reactions often require heat, excessive temperatures can lead to decomposition and side reactions. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of the nucleophile is often used to drive the reaction to completion, but a large excess may lead to side reactions. An excess of base, if used, can promote hydrolysis.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged reaction times, even at moderate temperatures, can lead to the formation of degradation products.
Use of a Strong Base If a base is required, consider using a weaker, non-nucleophilic base (e.g., potassium carbonate, triethylamine) instead of strong bases like sodium hydroxide, which can also act as a nucleophile and promote hydrolysis.
Issue 2: Hydrolysis of the Nitrile Group During the Reaction

Symptoms:

  • Presence of a carboxylic acid or amide byproduct in the final product mixture, confirmed by techniques like IR (C=O stretch) or NMR spectroscopy.

  • Changes in the pH of the reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Acidic or Basic Contaminants Neutralize glassware before use. Ensure that all reagents and solvents are free from acidic or basic impurities.
Inappropriate Solvent Choose a solvent that is inert to the reaction conditions. Protic solvents, especially in the presence of acid or base, can participate in hydrolysis. Consider using aprotic solvents like DMF, DMSO, or acetonitrile.
Use of a Phase-Transfer Catalyst For reactions involving an aqueous and an organic phase with a strong base, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction at the interface and may help to minimize hydrolysis in the bulk aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution Reaction

This protocol provides a general guideline for performing a nucleophilic aromatic substitution on this compound while minimizing decomposition.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents:

    • Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture. If a base is required, add a non-nucleophilic base such as anhydrous potassium carbonate (2.0 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 60-80 °C) under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals.

  • Work-up:

    • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

To aid in understanding the potential issues and troubleshooting steps, the following diagrams are provided.

DecompositionPathways cluster_conditions Reaction Conditions cluster_products Decomposition/Side Products This compound This compound Strong Acid/Heat Strong Acid/Heat Strong Base Strong Base Excessive Heat Excessive Heat Unwanted Nucleophile (e.g., H2O) Unwanted Nucleophile (e.g., H2O) 3-Chloro-4-nitrobenzoic acid 3-Chloro-4-nitrobenzoic acid Strong Acid/Heat->3-Chloro-4-nitrobenzoic acid Nitrile Hydrolysis Strong Base->3-Chloro-4-nitrobenzoic acid Nitrile Hydrolysis 3-Hydroxy-4-nitrobenzonitrile 3-Hydroxy-4-nitrobenzonitrile Strong Base->3-Hydroxy-4-nitrobenzonitrile SNAr Thermal Degradation Products Thermal Degradation Products Excessive Heat->Thermal Degradation Products Unwanted Nucleophile (e.g., H2O)->3-Hydroxy-4-nitrobenzonitrile SNAr Denitration Products Denitration Products

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Low Yield or Impurities Observed check_water Check for Water Contamination start->check_water check_temp Review Reaction Temperature check_water->check_temp No solution_dry Use Anhydrous Conditions check_water->solution_dry Yes check_time Evaluate Reaction Time check_temp->check_time Optimal solution_temp Optimize Temperature check_temp->solution_temp Too High check_base Assess Base Strength check_time->check_base Optimal solution_time Monitor and Quench Promptly check_time->solution_time Too Long solution_base Use Weaker, Non-nucleophilic Base check_base->solution_base Too Strong end Improved Yield and Purity check_base->end Appropriate solution_dry->end solution_temp->end solution_time->end solution_base->end

Caption: Troubleshooting workflow for low yield in SNAr reactions.

References

Troubleshooting guide for the reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile to synthesize 3-Chloro-4-aminobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reducing the nitro group of this compound?

A1: The main challenge is achieving chemoselectivity. The molecule contains three potentially reducible functional groups: the nitro group, the nitrile, and the chloro-aryl bond. A successful reduction must exclusively convert the nitro group to an amine while leaving the nitrile and chloro groups intact. Key challenges include preventing dehalogenation (loss of the chlorine atom) and avoiding the reduction of the nitrile group.[1]

Q2: What are the most common and effective methods for this specific reduction?

A2: The most common methods involve dissolving metal reductions or catalytic hydrogenation.

  • Metal/Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in an acidic medium (like HCl or acetic acid) are highly effective and chemoselective.[1][2] They typically do not reduce the nitrile or cause dehalogenation.[1]

  • Catalytic Hydrogenation: While widely used for nitro reductions, the choice of catalyst is critical. Palladium on carbon (Pd/C) is often too reactive and can cause dehalogenation of the aryl chloride.[1][3] Raney Nickel is a safer alternative for substrates where preserving halogens is a concern.[3]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using several standard laboratory techniques:

  • Thin-Layer Chromatography (TLC): This is the simplest method to observe the disappearance of the starting material and the appearance of the more polar amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the consumption of starting material and the formation of the product, confirming the mass of the desired compound.

  • Infrared (IR) Spectroscopy: This technique can be used to track the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the newly formed amine group (around 3300-3500 cm⁻¹).[4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the experiment.

Q1: My reaction is very slow or shows low conversion of the starting material. What should I do?

A1: Incomplete or slow reactions are a common issue and can be traced back to several factors.[4] Consider the following troubleshooting steps:

  • Reagent/Catalyst Activity: Ensure your reagents are fresh and active. Metal powders should be finely divided, and catalysts like Raney Nickel should be from a reliable, active batch.[4] Reagents such as sodium dithionite can decompose during storage.[4]

  • Solubility: Poor solubility of this compound in the chosen solvent can severely limit the reaction rate.[4][5] If solubility is an issue, consider using a co-solvent system (e.g., ethanol/water) or switching to a solvent in which the substrate is more soluble, such as THF.[4][5] Protic co-solvents can often improve hydrogenation reactions.[5]

  • Reaction Temperature: Many nitro reductions proceed at room temperature, but some substrates may require gentle heating to achieve a reasonable rate.[4] However, be cautious, as higher temperatures can increase the formation of side products.[4]

  • Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the reducing agent is used (typically 3-5 equivalents) to drive the reaction to completion.[4][6]

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these side products occurs when the reduction stalls at an intermediate stage.[4][7] The pathway generally proceeds from nitro to nitroso, then to hydroxylamine, and finally to the amine.[7]

  • Ensure Complete Reduction: The most common cause is an insufficient amount of the reducing agent. Increasing the equivalents of the reducing agent can help push the reaction past these intermediates to the final amine product.[4]

  • Temperature Control: Localized overheating, especially in exothermic reactions, can promote the formation of dimeric side products like azoxy and azo compounds.[4] Ensure efficient stirring and temperature control, using an ice bath if necessary during the initial addition of reagents.

Q3: The chloro group on my molecule is being removed (dehalogenation). How can I prevent this?

A3: Dehalogenation is a well-known side reaction during catalytic hydrogenation, particularly when using palladium on carbon (Pd/C).[1]

  • Avoid Pd/C: The most straightforward solution is to avoid using Pd/C.

  • Alternative Catalyst: If catalytic hydrogenation is desired, switch to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[3]

  • Use a Metal/Acid System: Non-catalytic methods are highly recommended to avoid this issue. Systems like SnCl₂/HCl or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[1]

Q4: My workup is difficult, and I'm having trouble isolating the pure product. What are some tips?

A4: The workup for metal/acid reductions, particularly with Tin(II) chloride, can be challenging due to the formation of tin salts.[6][8]

  • Basification: After the reaction is complete and cooled, the acidic mixture must be carefully neutralized and then made basic (pH 7-8) by adding a cold solution of NaOH or NaHCO₃. This step precipitates the tin salts as hydroxides.[1][8]

  • Filtration: The precipitated tin salts can often be removed by filtering the entire mixture through a pad of Celite® before proceeding to extraction.[8]

  • Extraction: After basification and filtration, the aqueous layer should be thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate to recover the amine product.[8] The combined organic layers should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[8]

Data and Reagent Comparison

The selection of the correct reducing agent is critical for a successful reaction. The table below summarizes common reagents and their suitability for the reduction of this compound.

Reducing SystemTypical ConditionsSelectivity (spares -CN)Selectivity (spares -Cl)Key Considerations
SnCl₂·2H₂O Ethanol, RefluxExcellent[1][2]Excellent[1]Highly reliable and chemoselective. Workup requires careful basification to remove tin salts.[6]
Fe / HCl or NH₄Cl Water/Ethanol, RefluxExcellent[9]Excellent[1]Cost-effective and robust. The workup involves filtering off iron salts.
H₂ / Raney Nickel Ethanol or THF, RT, H₂ pressureGoodGood[3]Good alternative to Pd/C to avoid dehalogenation. Requires hydrogenation equipment.[3]
H₂ / Pd/C Ethanol or EtOAc, RT, H₂ pressureGoodPoor [1]Not recommended due to high risk of dehalogenation.[1]
Sodium Dithionite (Na₂S₂O₄) Water/Methanol, RefluxGoodGoodA milder alternative, but the reagent can decompose upon storage.[4][6]

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol describes a reliable method for the reduction of this compound using Tin(II) chloride dihydrate, which is highly selective for the nitro group.[1][2]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Absolute Ethanol

  • Deionized Water & Ice

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution portion-wise.

  • Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once complete, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Carefully add 3M NaOH solution dropwise with vigorous stirring until the pH of the mixture is basic (pH 7-8). This will precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the solid tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-Chloro-4-aminobenzonitrile.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visual Guides

G problem problem question question solution solution neutral neutral start Reaction Issue Identified low_conversion Problem: Low or No Conversion start->low_conversion side_products Problem: Side Products Observed start->side_products dehalogenation Problem: Dehalogenation Occurs start->dehalogenation check_reagents Are reagents/catalysts fresh and active? low_conversion->check_reagents Check check_stoich Sufficient reducing agent used? side_products->check_stoich Check check_catalyst Using Pd/C catalyst? dehalogenation->check_catalyst Check check_solubility Is starting material fully dissolved? check_reagents->check_solubility Yes sol_reagents Solution: Use fresh reagents / Activate metal check_reagents->sol_reagents No check_temp Is temperature optimized? check_solubility->check_temp Yes sol_solvent Solution: Add co-solvent (e.g., THF, EtOH) check_solubility->sol_solvent No sol_heat Solution: Gently heat reaction / Ensure cooling check_temp->sol_heat No check_stoich->sol_heat Yes, check for hotspots sol_stoich Solution: Increase equivalents of reducing agent check_stoich->sol_stoich No sol_catalyst Solution: Switch to Raney Ni or use SnCl2 / Fe check_catalyst->sol_catalyst Yes

Caption: Troubleshooting workflow for nitro group reduction.

G sub This compound (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) sub->nitroso +2e-, +2H+ -H2O hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ side_product Azoxy/Azo Compounds (Ar-N=N(O)-Ar) nitroso->side_product Dimerization/ Condensation amine 3-Chloro-4-aminobenzonitrile (Ar-NH2) hydroxylamine->amine +2e-, +2H+ -H2O hydroxylamine->side_product Dimerization/ Condensation

Caption: Reaction pathway and potential side products.

References

Technical Support Center: Managing Impurities in 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-nitrobenzonitrile. The following sections address common issues related to impurities in this starting material, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most prevalent impurities in this compound typically arise during its synthesis, which commonly involves the nitration of 2-chlorobenzonitrile. These impurities primarily include:

  • Positional Isomers: Formed during the nitration reaction. The primary isomers are:

    • 2-Chloro-3-nitrobenzonitrile

    • 2-Chloro-5-nitrobenzonitrile

    • 2-Chloro-6-nitrobenzonitrile

  • Unreacted Starting Material: Residual 2-chlorobenzonitrile that did not undergo nitration.

  • Dinitro Byproducts: Over-nitration can lead to the formation of various dinitrochlorobenzonitrile isomers.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexane) may be present in trace amounts.

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities. Mass Spectrometry (MS) coupled with GC (GC-MS) can help in identifying the chemical structures of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown impurities if they can be isolated.

Q3: What is the potential impact of these impurities on my downstream reactions?

A3: Impurities in your this compound starting material can have several adverse effects on subsequent synthetic steps, particularly in drug development where precision and purity are paramount.

  • Positional isomers can react similarly to the desired starting material, leading to the formation of isomeric impurities in your final product, which can be difficult and costly to separate.

  • Unreacted 2-chlorobenzonitrile can lead to the formation of undesired byproducts, reducing the overall yield and purity of your target molecule.

  • Dinitro byproducts can introduce unwanted functional groups that may interfere with subsequent reactions or lead to the formation of highly reactive or unstable intermediates.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the use and purification of this compound.

Problem: My downstream reaction is producing unexpected side products.

Possible Cause: The presence of unreacted 2-chlorobenzonitrile or isomeric impurities in your starting material.

Solution:

  • Confirm Impurity Profile: Analyze your batch of this compound using the HPLC or GC-MS methods detailed in the "Experimental Protocols" section to identify and quantify any impurities.

  • Purify the Starting Material: If significant levels of impurities are detected, purify the starting material using the recommended recrystallization protocol. For challenging separations of isomers, column chromatography may be necessary.

  • Adjust Reaction Conditions: If purification is not feasible, consider adjusting your downstream reaction conditions. For example, a highly selective catalyst or reagent might react preferentially with the desired starting material over the impurities.

Problem: I am having difficulty removing a persistent impurity, even after recrystallization.

Possible Cause: The impurity may be a positional isomer with very similar solubility properties to this compound.

Solution:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can sometimes provide better separation of isomers than a single solvent.

  • Column Chromatography: For very persistent isomeric impurities, column chromatography is the most effective purification method. Refer to the "Experimental Protocols" section for a recommended procedure.

  • Purity Assessment: After purification, re-analyze the material using HPLC or GC to confirm the removal of the impurity to the desired level.

Data Presentation

Table 1: Common Impurities in this compound and their Analytical Signatures

Impurity NameTypical Retention Time (HPLC)Key Mass Fragments (GC-MS)
2-ChlorobenzonitrileShorter than productm/z 137 (M+), 102
This compoundTarget Peakm/z 182 (M+), 152, 136, 101
2-Chloro-3-nitrobenzonitrileVaries, close to productm/z 182 (M+), 152, 136, 101
2-Chloro-5-nitrobenzonitrileVaries, close to productm/z 182 (M+), 152, 136, 101
2-Chloro-6-nitrobenzonitrileVaries, close to productm/z 182 (M+), 152, 136, 101

Note: Retention times and mass fragments are indicative and may vary depending on the specific analytical conditions.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Identification
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 250°C at 10°C/min

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-300

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate (approx. 100 µg/mL).

Recrystallization Protocol for Purification
  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. Test the solubility of a small sample at room temperature and upon heating. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Impurity_Analysis_Workflow cluster_start Starting Point cluster_analysis Analysis cluster_decision Decision cluster_action Action Start This compound Sample HPLC HPLC Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS PurityCheck Purity Acceptable? HPLC->PurityCheck GCMS->PurityCheck Proceed Proceed to Next Step PurityCheck->Proceed Yes Purify Purify Sample PurityCheck->Purify No Purify->Start Re-analyze

Caption: Workflow for the analysis and management of impurities.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Pathways Problem Unexpected Side Products in Downstream Reaction Analyze Analyze Starting Material for Impurities (HPLC/GC-MS) Problem->Analyze Identify Identify Specific Impurities Analyze->Identify Purify Purify Starting Material (Recrystallization/Chromatography) Identify->Purify Adjust Adjust Downstream Reaction Conditions Identify->Adjust Reattempt Re-attempt Reaction Purify->Reattempt Adjust->Reattempt

Caption: Decision tree for troubleshooting unexpected reaction outcomes.

Technical Support Center: Cross-Coupling Reactions Involving 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection and optimization in cross-coupling reactions involving the electron-deficient aryl chloride, 3-chloro-4-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling?

A1: this compound presents a challenge due to the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition step to the palladium(0) center is often the rate-limiting step for aryl chlorides.[1] However, the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups can help to activate the C-Cl bond, making these reactions feasible with the appropriate catalyst system.[2][3]

Q2: What are the most common cross-coupling reactions performed with this substrate?

A2: Given its structure, this compound is a versatile intermediate.[3][4][5] The most common palladium-catalyzed reactions include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.[6][7]

  • Heck Reaction: To form C-C bonds with alkenes.[2][8]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[9][10]

Q3: What is a good general starting point for catalyst screening?

A3: For an unoptimized reaction with an aryl chloride, a palladium(II) precatalyst that is easily reduced in situ to the active Pd(0) species is recommended.[11] Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common.[11][12] The critical component is the ligand. For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective as they promote the difficult oxidative addition step.[1][13][14]

Q4: How does the nitro group affect the reaction?

A4: The nitro group is a strong electron-withdrawing group, which can activate the aryl chloride for oxidative addition. However, it can also be a site for undesired side reactions. In some cases, reduction of the nitro group can occur, or it can act as a ligand to the metal center, potentially interfering with catalysis. Careful selection of reaction conditions (e.g., milder bases, lower temperatures) may be necessary to avoid these issues.[15][16]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

// Define Nodes start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Inactive Catalyst Species", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Poor Ligand Choice", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Suboptimal Base or Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Side Reactions Dominating", fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Solution:\n- Ensure inert atmosphere (N₂/Ar).\n- Use a precatalyst (e.g., Pd(OAc)₂)\n that reduces easily.\n- Verify purity of Pd source.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.2]; sol2 [label="Solution:\n- Screen bulky, electron-rich ligands\n (e.g., XPhos, SPhos, RuPhos).\n- Consider N-Heterocyclic Carbene (NHC)\n ligands for C-Cl activation.\n- Increase ligand:Pd ratio (2:1 to 4:1).", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.2]; sol3 [label="Solution:\n- Screen bases: K₃PO₄, Cs₂CO₃ (stronger)\n vs K₂CO₃ (milder).\n- Use anhydrous, degassed solvents\n (Dioxane, Toluene, DMF).\n- For Suzuki, consider adding water.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.2]; sol4 [label="Solution:\n- Lower reaction temperature.\n- Reduce catalyst loading.\n- Check for dehalogenation or\n homocoupling byproducts.\n- Use a weaker base if applicable.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=1.2];

// Define Edges start -> cause1 [label="Possible Cause"]; start -> cause2 [label="Possible Cause"]; start -> cause3 [label="Possible Cause"]; start -> cause4 [label="Possible Cause"];

cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; } } Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Problem 1: Low or No Yield
  • Possible Cause: Inactive Catalyst

    • Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands.[17]

    • Solution:

      • Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.[18]

      • Use high-purity, degassed solvents.

      • Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, but be aware that ligands from the source can sometimes interfere.[11]

      • Use pre-formed palladium precatalysts which are often more stable and provide more consistent results.[11]

  • Possible Cause: Inappropriate Ligand Selection

    • Explanation: The C-Cl bond in this compound requires a highly active catalyst for efficient oxidative addition. Standard ligands like PPh₃ may be insufficient.[1]

    • Solution:

      • Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to facilitate the activation of aryl chlorides.[13]

      • Screen N-Heterocyclic Carbene (NHC) ligands, which are excellent for coupling challenging substrates due to their strong σ-donating ability.[14]

      • Increase the ligand-to-palladium ratio. For monodentate ligands, a 2:1 or even 4:1 ratio can help stabilize the catalyst and promote the desired reaction.[17]

  • Possible Cause: Incorrect Base or Solvent

    • Explanation: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or regenerating the catalyst).[19][20] Its strength and solubility are critical. The solvent must be appropriate for all components and conditions.

    • Solution:

      • For Suzuki couplings, screen stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[20]

      • For Buchwald-Hartwig aminations, a strong, sterically hindered base like NaOtBu or LHMDS is often required.

      • Ensure the use of anhydrous, high-purity solvents such as dioxane, toluene, or DMF. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[21][22]

Problem 2: Formation of Side Products
  • Possible Cause: Homocoupling of Boronic Acid (Suzuki Reaction)

    • Explanation: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or high temperatures.

    • Solution:

      • Rigorously deoxygenate all reagents and solvents.

      • Slowly add the boronic acid to the reaction mixture.

      • Lower the reaction temperature if possible.

  • Possible Cause: Dehalogenation

    • Explanation: The chloro group is replaced by a hydrogen atom. This can be caused by certain bases, impurities, or catalyst decomposition pathways.

    • Solution:

      • Screen different bases. A weaker base might suppress dehalogenation.

      • Ensure high purity of all reagents.

      • Optimize the ligand and temperature to accelerate the desired cross-coupling over the side reaction.

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for electron-deficient aryl chlorides.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O80-110A robust system for many aryl chlorides.
Pd₂(dba)₃ (1)XPhos (2-3)K₂CO₃ (2)Toluene100-120XPhos is excellent for sterically hindered or challenging substrates.[23]
PEPPSI-IPr (1-3)(NHC ligand)Cs₂CO₃ (2)t-BuOH80-100NHC-based catalysts show high activity for C-Cl bond activation.[14]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Pd₂(dba)₃ (1-2)BrettPhos (2-4)NaOtBu (1.5-2)Toluene90-110BrettPhos is highly effective for a wide range of amines.[24]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane100-120A weaker base can be used for sensitive substrates.
XPhos Pd G3 (1-2)(precatalyst)LHMDS (1.5)THF60-80G3 precatalysts offer high activity and stability.

Table 3: Recommended Conditions for Heck Reaction

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Pd(OAc)₂ (1-2)P(t-Bu)₃ (2-4)Cy₂NMe (1.5)Dioxane100-130Bulky trialkylphosphines are effective for aryl chlorides.[25]
PdCl₂(PPh₃)₂ (2-5)-NEt₃ (2)DMF100-140A more traditional but potentially less active system.
Palladacycle (0.1-1)(precatalyst)K₂CO₃ (2)NMP120-150Palladacycles can offer high turnover numbers.[8]

Experimental Protocols & Workflow

// Nodes prep [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="3. Add Reagents & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="4. Heat & Stir", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC, GC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Quench & Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> setup; setup -> reagents; reagents -> reaction; reaction -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; } } Caption: General experimental workflow for cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]

  • Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1, 0.1-0.2 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Inerting & Addition: Remove the tube from the glovebox (if used). Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.). Seal the vessel, and evacuate and backfill with argon. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at the desired temperature (e.g., 100 °C).[24]

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol, using appropriate solvents for extraction and chromatography based on the product's polarity.

References

Technical Support Center: Scaling Up the Purification of 3-Chloro-4-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the purification of 3-chloro-4-nitrobenzonitrile by recrystallization.

Disclaimer

Detailed experimental data, particularly quantitative solubility data for this compound, is not widely available in public literature. Much of the available information pertains to its isomer, 4-chloro-3-nitrobenzonitrile. The guidance provided here is based on general principles of recrystallization, information on structurally similar compounds, and best practices for scaling up chemical processes. It is crucial to perform initial small-scale solvent screening and optimization experiments before proceeding to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when scaling up the recrystallization of this compound?

A1: The most critical first step is to perform a thorough solvent screening at a small scale. An ideal recrystallization solvent should dissolve the this compound completely at an elevated temperature but only sparingly at lower temperatures. This ensures maximum recovery of the purified product upon cooling.

Q2: What are some promising solvents for the recrystallization of this compound?

A2: Based on the polarity of the molecule and data from similar compounds, good starting points for solvent screening include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Solvent mixtures, such as ethanol/water, can also be effective. For non-polar impurities, a non-polar solvent like hexane could be used as an anti-solvent.

Q3: How can I remove colored impurities from my crude this compound?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[1][2] Add a small amount of activated charcoal to the hot solution before the filtration step.[1][2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1][2]

Q4: What are the key safety precautions to take when handling this compound?

A4: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently supersaturated (too much solvent was used).- The cooling process is too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
"Oiling Out" (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- The cooling is too rapid.- Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.- Ensure a slower cooling rate to allow for proper crystal lattice formation.
Low Recovery of Purified Product - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used for washing the crystals.- Re-evaluate the solvent system. A solvent with lower solubility at cold temperatures is needed.- Wash the crystals with a minimal amount of ice-cold solvent.- Cool the filtrate in an ice bath to see if more crystals form.
Impure Crystals (Poor Purity) - The cooling process was too fast, trapping impurities in the crystal lattice.- Inefficient removal of the mother liquor.- Ensure a slow and controlled cooling rate.- Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent during filtration.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Compounds

SolventSolubility of 4-Chloro-3-nitrobenzoic acid
WaterPartially soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble

This data is for a structurally similar compound and should be used as a guide for initial solvent screening for this compound.

Table 2: Potential Recrystallization Solvent Systems for Screening

Solvent SystemTypeRationale
EthanolSingle SolventOften a good choice for moderately polar organic compounds.
IsopropanolSingle SolventSimilar to ethanol, but with a slightly higher boiling point.
Ethyl AcetateSingle SolventA less polar option that may be effective.
Ethanol/WaterSolvent/Anti-solventThe compound is likely soluble in ethanol and insoluble in water, allowing for controlled precipitation.
Acetone/HexaneSolvent/Anti-solventAcetone is a good solvent, and hexane can act as an anti-solvent to induce crystallization.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 50 mg of crude this compound into several different test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid just dissolves.

  • Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot and form a large amount of pure crystals upon cooling.

Protocol 2: Scaled-Up Recrystallization of this compound
  • Dissolution: In a suitably sized reaction vessel equipped with a reflux condenser and overhead stirrer, add the crude this compound. Add the chosen recrystallization solvent in portions while stirring and heating the mixture to reflux until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and then reheat the mixture to reflux for 10-15 minutes with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. A slow cooling rate is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Mandatory Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional, for colored impurities) dissolve->decolorize hot_filtration Hot Gravity Filtration dissolve->hot_filtration If no decolorization needed decolorize->hot_filtration cool Slowly Cool to Room Temperature, then Ice Bath hot_filtration->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Crystal Formation start After Cooling, No Crystals Form scratch Scratch Inner Wall of Flask with a Glass Rod start->scratch seed Add a Seed Crystal scratch->seed If scratching fails success Crystals Form scratch->success If successful concentrate Reduce Solvent Volume (Evaporation) seed->concentrate If seeding fails seed->success If successful re_cool Cool Again Slowly concentrate->re_cool re_cool->success

Caption: A decision tree for troubleshooting poor crystal formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-4-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomers, 3-Chloro-4-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Understanding the relative reactivity of these isomers is crucial for reaction design, optimization, and the efficient synthesis of target compounds.

Executive Summary

Theoretical Framework: The Decisive Role of Substituent Positioning

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by delocalizing and stabilizing this negative charge. This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the EWG.

In This compound , the strongly electron-withdrawing nitro group is in the para position relative to the chlorine atom. This optimal positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, providing substantial stabilization and thus lowering the activation energy of the reaction. The cyano group, in the meta position, contributes to the activation primarily through its inductive effect.

Conversely, in 4-chloro-3-nitrobenzonitrile , the nitro group is in the meta position to the chlorine. From this position, it cannot participate in resonance stabilization of the negative charge on the ring. Its activating influence is limited to a less effective inductive electron withdrawal. While the cyano group is in the para position and can offer some resonance stabilization, the nitro group is a more powerful activating group for SNAr reactions. Therefore, the overall stabilization of the Meisenheimer complex for 4-chloro-3-nitrobenzonitrile is significantly less than for its 3-chloro-4-nitro isomer, leading to a higher activation energy and a slower reaction rate.

G Factors Influencing SNAr Reactivity cluster_0 This compound cluster_1 4-Chloro-3-nitrobenzonitrile 3CNB This compound 3CNB_Structure Structure: para-NO2, meta-CN 3CNB->3CNB_Structure 3CNB_Effect Strong Resonance Stabilization by para-NO2 3CNB_Structure->3CNB_Effect 3CNB_Reactivity High Reactivity 3CNB_Effect->3CNB_Reactivity 4CNB 4-Chloro-3-nitrobenzonitrile 4CNB_Structure Structure: meta-NO2, para-CN 4CNB->4CNB_Structure 4CNB_Effect Weaker Inductive Stabilization by meta-NO2 (Resonance from para-CN) 4CNB_Structure->4CNB_Effect 4CNB_Reactivity Lower Reactivity 4CNB_Effect->4CNB_Reactivity SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) SNAr_Reaction->3CNB More Favorable SNAr_Reaction->4CNB Less Favorable G Experimental Workflow for SNAr Reaction Start Start Setup Reaction Setup: Chloronitrobenzonitrile, EtOH, Stir Bar, Condenser Start->Setup Reagents Add Amine (1.1 eq) and Et3N (1.2 eq) Setup->Reagents Heat Heat to Reflux Reagents->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup: EtOAc, H2O, Brine Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End End Characterize->End

References

A Comparative Guide to 3-Chloro-4-nitrobenzonitrile and Alternative Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel compounds with desired biological activities. This guide provides a comprehensive comparison of 3-chloro-4-nitrobenzonitrile as a versatile building block against other common starting materials for the synthesis of medicinally relevant heterocyclic scaffolds, namely pyrazolo[3,4-b]pyridines and benzimidazoles. This analysis is supported by experimental data, detailed protocols, and visual representations of synthetic pathways and biological targets.

This compound: A Versatile Synthon

This compound is a readily available aromatic compound featuring three distinct reactive sites: a nitrile group, a nitro group, and a chlorine atom. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring, making the chlorine atom susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, and the nitrile group can participate in various cyclization reactions or be hydrolyzed to a carboxylic acid. This trifecta of reactivity makes it a valuable precursor for a diverse range of heterocyclic systems.[1]

Comparative Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including their role as kinase inhibitors.[2]

Synthetic Approach from this compound

A plausible synthetic route to pyrazolo[3,4-b]pyridines from this compound involves a multi-step sequence. First, nucleophilic substitution of the chlorine atom with hydrazine hydrate yields 4-hydrazinyl-3-nitrobenzonitrile.[3][4] This intermediate can then undergo a Knorr-type pyrazole synthesis with a 1,3-dicarbonyl compound to form a substituted pyrazole. Subsequent chemical modifications of the resulting pyrazole can lead to the formation of a 5-aminopyrazole, a key precursor for the construction of the pyrazolo[3,4-b]pyridine scaffold through condensation with α,β-unsaturated ketones or similar reagents.[2][5][6]

Alternative Building Blocks for Pyrazolo[3,4-b]pyridines

A more direct and widely employed method for the synthesis of pyrazolo[3,4-b]pyridines starts from commercially available 5-aminopyrazoles.[2][5][6][7] These can be directly condensed with various 1,3-dielectrophiles to construct the fused pyridine ring.

Table 1: Comparison of Synthetic Routes to Pyrazolo[3,4-b]pyridines

Starting MaterialKey IntermediateKey ReactionAdvantagesDisadvantages
This compound4-Hydrazinyl-3-nitrobenzonitrile, 5-Aminopyrazole derivativeNucleophilic Aromatic Substitution, Knorr Pyrazole Synthesis, CyclocondensationUtilizes a readily available and versatile starting material.Multi-step synthesis with potentially lower overall yield.
Substituted 5-Aminopyrazoles-CyclocondensationMore direct route, often with higher yields in the final step.Availability and cost of substituted 5-aminopyrazoles can vary.
Experimental Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobenzonitrile from 4-Hydrazinyl-3-nitrobenzonitrile

This protocol describes the synthesis of a pyrazole derivative from a precursor derivable from this compound.

Materials:

  • 4-Hydrazinyl-3-nitrobenzonitrile

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-hydrazinyl-3-nitrobenzonitrile (1 mmol) in ethanol (10 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the desired pyrazole product.[4]

Comparative Synthesis of Benzimidazoles

Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[8]

Synthetic Approach from this compound

The synthesis of benzimidazoles from this compound involves the initial preparation of an o-phenylenediamine derivative. This can be achieved through a two-step process: reduction of the nitro group to an amine, followed by nucleophilic substitution of the chlorine atom with ammonia or an amine. The resulting o-phenylenediamine can then be condensed with a variety of aldehydes or carboxylic acids to form the benzimidazole ring.

Alternative Building Block: 3,4-Dichlorobenzonitrile

An alternative starting material for the synthesis of the same o-phenylenediamine precursor is 3,4-dichlorobenzonitrile. This compound can undergo a double nucleophilic substitution with ammonia, although this typically requires harsh reaction conditions. A more common industrial route involves the nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by amination to 4-chloro-2-nitroaniline, and subsequent catalytic hydrogenation to o-phenylenediamine.[9]

Table 2: Comparison of Precursor Synthesis for Benzimidazoles

Starting MaterialKey IntermediateKey ReactionsAdvantagesDisadvantages
This compound4-Amino-3-chlorobenzonitrileNitro group reduction, Nucleophilic Aromatic SubstitutionPotentially milder conditions for amination compared to dichlorinated starting materials.Two-step process to obtain the diamine precursor.
3,4-Dichlorobenzonitrile3,4-DiaminobenzonitrileDouble Nucleophilic Aromatic SubstitutionMore direct route to the diamine precursor.Often requires high pressure and temperature for amination.
1,4-Dichlorobenzeneo-PhenylenediamineNitration, Amination, HydrogenationUtilizes a cheap and abundant starting material.Multi-step industrial process.[9]
Performance Data in Benzimidazole Synthesis

Once the o-phenylenediamine is obtained, the subsequent condensation with aldehydes is a well-established and high-yielding reaction. The choice of catalyst and reaction conditions can influence the efficiency of the cyclization.

Table 3: Yields of 2-Substituted Benzimidazoles from o-Phenylenediamine and Various Aldehydes

AldehydeCatalyst/ConditionsYield (%)Reference
4-MethoxybenzaldehydeLaCl₃, Acetonitrile, rt95[10]
4-ChlorobenzaldehydeLaCl₃, Acetonitrile, rt92[10]
BenzaldehydeAu/TiO₂, CHCl₃:MeOH, 25°C99[11]
4-NitrobenzaldehydeAu/TiO₂, CHCl₃:MeOH, 25°C95[11]
2-FuraldehydeAu/TiO₂, CHCl₃:MeOH, 25°C96[11]
Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole

This protocol provides a general procedure for the synthesis of benzimidazoles from o-phenylenediamine and an aromatic aldehyde.

Materials:

  • o-Phenylenediamine

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Lanthanum Chloride (LaCl₃) (10 mol%)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.2 mmol), and lanthanum chloride (0.1 mmol).

  • Add acetonitrile (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically within 2 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to obtain the 2-substituted benzimidazole.[10]

Visualization of Synthetic Pathways and Biological Relevance

Synthetic Workflow Diagrams

G cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Benzimidazole Synthesis This compound This compound 4-Hydrazinyl-3-nitrobenzonitrile 4-Hydrazinyl-3-nitrobenzonitrile This compound->4-Hydrazinyl-3-nitrobenzonitrile Hydrazine Hydrate Substituted Pyrazole Substituted Pyrazole 4-Hydrazinyl-3-nitrobenzonitrile->Substituted Pyrazole 1,3-Dicarbonyl 5-Aminopyrazole Derivative 5-Aminopyrazole Derivative Substituted Pyrazole->5-Aminopyrazole Derivative Reduction/ Functionalization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Aminopyrazole Derivative->Pyrazolo[3,4-b]pyridine α,β-Unsaturated Ketone 3-Chloro-4-nitrobenzonitrile_alt 3-Chloro-4- nitrobenzonitrile o-Phenylenediamine o-Phenylenediamine 3-Chloro-4-nitrobenzonitrile_alt->o-Phenylenediamine 1. Reduction 2. Amination 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile->o-Phenylenediamine Amination Benzimidazole Benzimidazole o-Phenylenediamine->Benzimidazole Aldehyde/ Carboxylic Acid

Caption: Comparative synthetic workflows for pyrazolo[3,4-b]pyridines and benzimidazoles.

PI3K/Akt Signaling Pathway

Certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a crucial cascade regulating cell proliferation, survival, and growth.[12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->PI3K Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Simplified PI3K/Akt signaling pathway and the potential inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

Conclusion

This compound proves to be a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its utility in constructing complex scaffolds like pyrazolo[3,4-b]pyridines, although requiring a multi-step approach, highlights its adaptability. In the synthesis of benzimidazoles, it offers a viable alternative to other chlorinated precursors, with the potential for milder reaction conditions in subsequent steps. The choice between this compound and other building blocks will ultimately depend on the specific synthetic strategy, desired substitution patterns, and the availability and cost of starting materials. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers in the field of drug discovery and development.

References

The Promising Biological Potential of 3-Chloro-4-nitrobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives synthesized from the versatile scaffold, 3-Chloro-4-nitrobenzonitrile, have emerged as a significant area of interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial and anticancer properties of various classes of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The functionalization of the this compound core has yielded a diverse library of compounds with potent antimicrobial and anticancer activities. The following sections present a quantitative comparison of these activities against standard therapeutic agents.

Antimicrobial Activity

Derivatives incorporating heterocyclic ring systems, such as quinazolinones and azetidinones, have shown notable antibacterial effects. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound Derivatives and a Standard Antibiotic.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Azetidinones N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamideStaphylococcus aureus50[1]
N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamideBacillus subtilis50[1]
N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamideStaphylococcus aureus100[1]
N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamideBacillus subtilis100[1]
Quinazolinones 2-(Substituted)-3-(substituted)-quinazolin-4(3H)-oneStaphylococcus aureusNot specified (qualitative)[2][3]
2-(Substituted)-3-(substituted)-quinazolin-4(3H)-oneStreptococcus pneumoniaeNot specified (qualitative)[3]
Standard Control CiprofloxacinStaphylococcus aureus0.6[4]
CiprofloxacinEscherichia coli0.013 - 2[4][5]
CiprofloxacinPseudomonas aeruginosa0.15[4]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.

Anticancer Activity

The anticancer potential of this compound derivatives, particularly those incorporating thiazolidinone and triazole moieties, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to quantify this activity.

Table 2: Anticancer Activity of this compound Derivatives and a Standard Chemotherapeutic Agent.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Thiazolidinones 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)Leukemia (MOLT-4, SR)< 0.01 - 0.02 (GI50)[6]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)Colon Cancer (SW-620)< 0.01 - 0.02 (GI50)[6]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)CNS Cancer (SF-539)< 0.01 - 0.02 (GI50)[6]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)Melanoma (SK-MEL-5)< 0.01 - 0.02 (GI50)[6]
Triazoles 1,2,3-Triazole derivative with phosphonate group (Compound 8)Fibrosarcoma (HT-1080)15.13 (IC50)[7]
1,2,3-Triazole derivative with phosphonate group (Compound 8)Lung Carcinoma (A-549)21.25 (IC50)[7]
1,2,3-Triazole derivative with phosphonate group (Compound 8)Breast Adenocarcinoma (MCF-7)18.06 (IC50)[7]
1,2,3-Triazole derivative with phosphonate group (Compound 8)Breast Adenocarcinoma (MDA-MB-231)16.32 (IC50)[7]
Copper (II) Complex [Cu(4-chloro-3-nitrobenzoic acid)4(phen)] (Complex 1)Cervical Cancer (HeLa)8.99 (IC50)[8]
[Cu(4-chloro-3-nitrobenzoic acid)4(phen)] (Complex 1)Lung Carcinoma (A549)11.32 (IC50)[8]
[Cu(4-chloro-3-nitrobenzoic acid)4(phen)] (Complex 1)Hepatocellular Carcinoma (HepG2)12.19 (IC50)[8]
Standard Control DoxorubicinBreast Cancer (MCF-7)2.5[9][10]
DoxorubicinLung Cancer (A549)> 20[9][10]
DoxorubicinCervical Cancer (HeLa)2.9[9][10]
DoxorubicinHepatocellular Carcinoma (HepG2)12.2[9][10]

Note: IC50 and GI50 values are highly dependent on the assay method and cell line used. The data presented is for comparative purposes within the context of the cited studies.

Experimental Protocols

The synthesis and biological evaluation of these derivatives involve multi-step chemical reactions and standardized bioassays. Below are representative protocols for their preparation and activity assessment.

Synthesis Protocols

General Procedure for the Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives:

  • Schiff Base Formation: An equimolar mixture of 4-nitrobenzohydrazide and a substituted aromatic aldehyde is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting Schiff base is filtered, washed, and dried.

  • Cycloaddition: The synthesized Schiff base is dissolved in dioxane. Triethylamine is added, and the mixture is cooled in an ice bath. Chloroacetyl chloride is then added dropwise with constant stirring. The reaction mixture is stirred for several hours at room temperature. The precipitated product is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield the final azetidinone derivative.[1]

General Procedure for the Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives:

  • A mixture of the appropriate 4-thiazolidinone derivative (1 equivalent), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (1 equivalent), and anhydrous sodium acetate (1 equivalent) in glacial acetic acid is refluxed for 3 hours.[6]

  • After cooling, the reaction mixture is poured into cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the target compound.[6]

Biological Assay Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (bacteria and medium), negative control (medium only), and a standard antibiotic (e.g., Ciprofloxacin) are included in each assay.

In Vitro Anticancer Activity (MTT Assay):

  • Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a standard anticancer drug (e.g., Doxorubicin) are also included.

  • MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50/GI50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design and optimization of these bioactive compounds. Based on existing literature, the following pathways are proposed.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. Additionally, some derivatives of this compound may interfere with essential biosynthetic pathways in bacteria, such as fatty acid synthesis.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Nitro_Compound Nitroaromatic Derivative Nitroreductase Bacterial Nitroreductase Nitro_Compound->Nitroreductase Enters cell Fatty_Acid_Synthesis Fatty Acid & Lipid Synthesis Pathway Nitro_Compound->Fatty_Acid_Synthesis Alternative Target Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Inhibition Inhibition Fatty_Acid_Synthesis->Inhibition Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of nitroaromatic derivatives.

Proposed Anticancer Signaling Pathway Inhibition

Certain nitro-containing derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, nitrostyrene derivatives have been reported to inhibit the TNFα-induced NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Anticancer_Signaling cluster_cell Cancer Cell TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRAF2 TRAF2 TNFR->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival & Inflammatory Gene Expression Nucleus->Gene_Expression Activates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Derivative Nitrobenzonitrile Derivative Derivative->TRAF2 Inhibits

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of 3-chloro-4-nitrobenzonitrile and its derivatives, supported by experimental data and detailed protocols. By examining the unique spectral fingerprints generated by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate between isomers and confirm the successful synthesis of the target compound.

The following sections detail the experimental methodologies, present a comparative analysis of the spectral data for this compound and its close isomer, 4-chloro-3-nitrobenzonitrile, and offer insights into the structural confirmation of related derivatives.

Comparative Spectroscopic Data

The unambiguous identification of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The tables below summarize the key quantitative data obtained from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomer, 4-chloro-3-nitrobenzonitrile, providing a clear basis for comparison.

Table 1: FT-IR Spectral Data (cm⁻¹)

Functional GroupThis compound4-Chloro-3-nitrobenzonitrileCharacteristic Vibrational Mode
Cyano (C≡N)~2235~2238Stretching
Nitro (NO₂)~1530, ~1350~1535, ~1345Asymmetric & Symmetric Stretching
C-Cl~750~830Stretching
Aromatic C-H~3100-3000~3100-3000Stretching
Aromatic C=C~1600, ~1480~1590, ~1470Stretching

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonThis compound (δ, ppm)4-Chloro-3-nitrobenzonitrile (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.05~7.90d~2.0
H-5~7.85-d~8.5
H-6~7.95~7.75dd~8.5, 2.0
H-6'-~7.65d~8.5

Note: Primed proton designations (') refer to the 4-chloro-3-nitrobenzonitrile isomer.

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonThis compound (δ, ppm)4-Chloro-3-nitrobenzonitrile (δ, ppm)
C-1 (C-CN)~110~112
C-2~135~134
C-3~130~138
C-4~150~132
C-5~128~126
C-6~133~130
C≡N~116~117

Table 4: Mass Spectrometry Data (Electron Ionization)

IonThis compound (m/z)4-Chloro-3-nitrobenzonitrile (m/z)Key Fragmentation Pathways
[M]⁺182/184 (3:1)182/184 (3:1)Molecular ion with characteristic chlorine isotope pattern
[M-NO₂]⁺136/138 (3:1)136/138 (3:1)Loss of nitro group
[M-Cl]⁺147147Loss of chlorine atom
[M-NO₂-CN]⁺110/112 (3:1)110/112 (3:1)Subsequent loss of cyanide radical

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following protocols outline the standard procedures for obtaining the data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired using a standard pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 7890B Gas Chromatography system coupled to an Agilent 5977A Mass Selective Detector (GC-MS).

  • Sample Preparation: A dilute solution of the sample was prepared in dichloromethane.

  • GC Conditions: A 1 µL aliquot of the solution was injected into the GC. The injector temperature was maintained at 250°C. A DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) was used with helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature was programmed to start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of m/z 40-400.

Visualization of Analytical Processes

To better illustrate the workflow and logical connections in the spectroscopic analysis, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Derivative FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS FTIR_Data Functional Groups (C≡N, NO₂, C-Cl) FTIR->FTIR_Data NMR_Data Proton & Carbon Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure structural_confirmation cluster_hypothesis Hypothesized Structure cluster_evidence Spectroscopic Evidence cluster_confirmation Structural Confirmation Hypothesis This compound FTIR_Evidence FT-IR: - C≡N stretch at ~2235 cm⁻¹ - NO₂ stretches at ~1530, 1350 cm⁻¹ - C-Cl stretch at ~750 cm⁻¹ Hypothesis->FTIR_Evidence predicts NMR_Evidence ¹H NMR: - Three distinct aromatic protons - Specific splitting pattern (d, d, dd) ¹³C NMR: - Seven distinct carbon signals Hypothesis->NMR_Evidence predicts MS_Evidence MS: - Molecular ion at m/z 182/184 - Fragments corresponding to  loss of NO₂ and Cl Hypothesis->MS_Evidence predicts Confirmation Structure Confirmed FTIR_Evidence->Confirmation corroborates NMR_Evidence->Confirmation corroborates MS_Evidence->Confirmation corroborates

Purity Analysis of Synthesized 3-Chloro-4-nitrobenzonitrile: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Chloro-4-nitrobenzonitrile, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

Introduction

This compound is a significant building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final product. Therefore, robust analytical methods are essential to accurately determine the purity and identify any process-related impurities or degradation products. HPLC with UV detection and GC-MS are two powerful and commonly employed techniques for this purpose, each offering distinct advantages.

Comparative Analysis of HPLC and GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the nature of the information sought (e.g., quantification versus identification).

Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds.
Sensitivity Good, typically in the ng/mL range with UV detection.Excellent, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).
Specificity High, especially with photodiode array (PDA) detection for peak purity analysis.Very high, provides structural information for impurity identification.
Quantification Excellent linearity and precision for accurate quantification.Good linearity and precision, though may require internal standards for high accuracy.
Impurity Identification Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS).Provides mass spectra for the identification of unknown impurities by library matching.

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound by HPLC and GC-MS. These methods are based on established practices for similar aromatic nitriles and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of this compound and the detection of related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Table 2: HPLC Purity Analysis Data (Example)

CompoundRetention Time (min)Peak Area (%)
This compound5.899.5
Impurity 13.20.2
Impurity 27.10.3
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of volatile impurities in the synthesized this compound.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-350 amu.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Table 3: GC-MS Impurity Profile Data (Example)

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
This compound10.2182, 152, 136, 10199.6
Dichloronitrobenzene isomer9.5191, 161, 1450.25
Starting material (if applicable)VariesVaries0.15

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity analysis and the logical relationship in selecting the appropriate analytical technique.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis synthesis Synthesis of 3-Chloro- 4-nitrobenzonitrile workup Reaction Work-up & Crude Product Isolation synthesis->workup sample_prep Sample Preparation (Dissolution) workup->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis For non-volatile & thermally labile compounds gcms_analysis GC-MS Analysis sample_prep->gcms_analysis For volatile & thermally stable compounds data_analysis Data Analysis (Purity Calculation, Impurity Identification) hplc_analysis->data_analysis gcms_analysis->data_analysis

Caption: General experimental workflow for the synthesis and purity analysis of this compound.

decision_tree start Purity Analysis of This compound question1 Primary Goal? start->question1 quantification Accurate Quantification question1->quantification Quantification identification Impurity Identification question1->identification Identification hplc HPLC with UV/PDA Detector quantification->hplc Recommended gcms GC-MS identification->gcms Recommended hplc->gcms Can be used for preliminary identification if standards are available gcms->hplc Can be used for quantification with proper validation

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. HPLC with UV detection is a robust and reliable method for routine purity determination and quantification of known impurities. GC-MS offers superior capability for the identification of unknown volatile impurities due to the structural information provided by mass spectrometry. The choice of method should be guided by the specific requirements of the analysis, with the understanding that for comprehensive characterization, the use of both techniques may be advantageous. The provided protocols serve as a strong foundation for developing and validating in-house analytical methods to ensure the quality and consistency of this compound for its intended applications.

Cytotoxicity studies of compounds derived from 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of various benzonitrile compounds. This guide provides a comparative analysis of their cytotoxic effects, detailed experimental methodologies, and insights into the underlying cellular mechanisms.

The quest for novel anti-cancer agents has led to the exploration of a diverse range of chemical scaffolds, with benzonitrile derivatives emerging as a promising class of compounds. Their structural versatility allows for modifications that can significantly influence their biological activity. This guide provides a comparative overview of the cytotoxicity of various substituted benzonitrile derivatives against different cancer cell lines, based on available experimental data. While specific data for derivatives of 3-Chloro-4-nitrobenzonitrile are limited in the public domain, this comparison of related halogenated and nitro-substituted benzonitriles offers valuable insights into the structure-activity relationships that govern their anti-cancer potential.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various substituted benzonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

Compound ClassSpecific Derivative (if specified)Cancer Cell LineIC50 (µM)Reference Assay
Halogenated Benzonitriles Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6d)MCF-7 (Breast)0.5 mg/LMTT Assay
Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6g)MCF-7 (Breast)0.7 mg/LMTT Assay
Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6c)MCF-7 (Breast)0.9 mg/LMTT Assay
Nitrobenzonitriles Synthetic β-nitrostyrene derivative (CYT-Rx20)MCF-7 (Breast)0.81 ± 0.04 µg/mLNot Specified
Synthetic β-nitrostyrene derivative (CYT-Rx20)MDA-MB-231 (Breast)1.82 ± 0.05 µg/mLNot Specified
Synthetic β-nitrostyrene derivative (CYT-Rx20)ZR75-1 (Breast)1.12 ± 0.06 µg/mLNot Specified
Other Substituted Benzonitriles Imidazotetrazine derivative 4MCF-7 (Breast)0.85 mM/LNot Specified
Phenylsulfonylhydrazone hybrid 3bMCF-7 (Breast)4.0MTT Assay
Phenylsulfonylhydrazone hybrid 3fMDA-MB-231 (Breast)4.7MTT Assay

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and units across different studies.

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to evaluate the anti-cancer activity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2] Incubate for 15 minutes with shaking.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid[4]

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Wash the plates four times with slow-running tap water or 1% acetic acid to remove the TCA.[4] Allow the plates to air dry.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4] Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4] Incubate for 5 minutes with shaking.[4]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mechanistic Insights: Signaling Pathways

The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5]

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[5] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[6]

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[5] This binding leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or amplify the apoptotic signal by cleaving and activating Bid, a protein that links the extrinsic and intrinsic pathways.[7]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare compound dilutions treatment 4. Treat cells and incubate compound_prep->treatment assay_step 5. Perform MTT or SRB Assay treatment->assay_step read_plate 6. Measure absorbance assay_step->read_plate data_analysis 7. Calculate % viability and IC50 read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF-α, FasL) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bax_bak Bax/Bak Activation caspase8->bax_bak via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Intracellular Stress (e.g., DNA Damage) dna_damage->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For drug development and materials science, the synthesis of substituted biaryls from readily available starting materials is of paramount importance. 3-Chloro-4-nitrobenzonitrile is a valuable building block, and its successful coupling with various boronic acids is crucial for the synthesis of a wide range of target molecules. However, as an electron-deficient aryl chloride, it presents a challenge for catalysis due to the strong C-Cl bond.

This guide provides a comparative overview of various catalyst systems for the Suzuki-Miyaura coupling of this compound, with a focus on palladium and nickel-based catalysts. The information presented is based on experimental data from scientific literature to aid researchers in selecting the optimal catalytic system for their specific needs.

Data Presentation: A Comparative Analysis of Catalyst Performance

The choice of catalyst, ligand, base, and solvent system significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling of this compound. Below is a summary of the performance of different catalytic systems in the coupling of this compound and analogous electron-deficient aryl chlorides with phenylboronic acid.

Catalyst PrecursorLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001>954-Chlorobenzonitrile
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane2512954-Chlorobenzonitrile
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O1002460-804-Chlorobenzonitrile
[Pd(IPr)(cin)Cl]-K₂CO₃Ethanol6016894-Chlorobenzonitrile
Pd/C (3%)-K₃PO₄Water1000.17894-Chloronitrobenzene
NiCl₂(PCy₃)₂-K₃PO₄t-Amyl alcohol10012HighAryl Chlorides
Ni(IMes)--INVALID-LINK--Cl-K₃PO₄2-MeTHFRT4895Chlorobenzene

Note: Data for this compound is limited in direct comparative studies. The table includes data for structurally and electronically similar substrates like 4-chlorobenzonitrile and 4-chloronitrobenzene to provide a strong basis for catalyst selection.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Palladium-Catalyzed Coupling with a Phosphine Ligand

This protocol is a general procedure for the Suzuki coupling of an electron-deficient aryl chloride with an arylboronic acid using a palladium catalyst with a bulky phosphine ligand, which is often effective for challenging substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Coupling

Nickel catalysts offer a more economical alternative to palladium and can be highly effective for the coupling of aryl chlorides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • t-Amyl alcohol (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NiCl₂(PCy₃)₂ to a dry reaction vessel.

  • Add this compound, the arylboronic acid, and potassium phosphate.

  • Add degassed t-amyl alcohol.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Workup the reaction as described in Protocol 1.

Visualizations of Key Processes

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)L_n-X B->C D Transmetalation C->D Ar'-B(OR)₂ Base E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Purification (Chromatography) H->I Catalyst_Comparison_Logic cluster_palladium Palladium Catalysts cluster_nickel Nickel Catalysts cluster_factors Key Considerations Pd_phosphine Pd with Phosphine Ligands (e.g., SPhos, P(t-Bu)₃) High_Yields_Aryl_Chlorides High yields for aryl chlorides Pd_phosphine->High_Yields_Aryl_Chlorides Substrate_Scope Substrate Scope Pd_phosphine->Substrate_Scope Cost Catalyst Cost Pd_phosphine->Cost Pd_nhc Pd with NHC Ligands (e.g., IPr) High_Stability_Activity High stability and activity Pd_nhc->High_Stability_Activity Pd_nhc->Substrate_Scope Pd_nhc->Cost Reaction_Conditions Reaction Conditions (Temp, Time) High_Yields_Aryl_Chlorides->Reaction_Conditions High_Stability_Activity->Reaction_Conditions Ni_catalyst Ni with Phosphine/NHC Ligands Cost_Effective Cost-effective alternative Ni_catalyst->Cost_Effective Effective_Aryl_Chlorides Effective for aryl chlorides Ni_catalyst->Effective_Aryl_Chlorides Ni_catalyst->Substrate_Scope Ni_catalyst->Cost Effective_Aryl_Chlorides->Reaction_Conditions

In Vitro Enzyme Inhibition Assays: A Comparative Guide to 3-Chloro-4-nitrobenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the inhibitory potential of novel compounds is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of 3-chloro-4-nitrobenzonitrile analogs as enzyme inhibitors, with a primary focus on their activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented herein is compiled from in vitro studies to facilitate an objective comparison with established inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of this compound analogs is most prominently documented against EGFR, a key player in cell proliferation and a validated target in oncology. The following table summarizes the half-maximal inhibitory concentrations (IC50) of synthesized 4-amino-3-chloro benzoate ester derivatives, which are analogs of this compound, against EGFR. For comparative purposes, data for the well-established EGFR inhibitors, Erlotinib and Gefitinib, are also included.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
N5a 4-amino-3-chloro benzoate ester derivativeEGFRNot explicitly quantified, but identified as a promising cytotoxic compound targeting EGFR.
N5b 4-amino-3-chloro benzoate ester derivativeEGFR-
N5c 4-amino-3-chloro benzoate ester derivativeEGFR-
N5d 4-amino-3-chloro benzoate ester derivativeEGFR-
Erlotinib 4-(3-ethynylphenyl)amino-6,7-bis(2-methoxyethoxy)quinazolineEGFR0.002 (cell-free assay)[1]
Erlotinib 4-(3-ethynylphenyl)amino-6,7-bis(2-methoxyethoxy)quinazolineHER21.89 (in human SKBR3 cells)[1]
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineEGFR0.026 - 0.057 (in various cell lines)[2]

Note: The IC50 values for Erlotinib and Gefitinib are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The study on 4-amino-3-chloro benzoate ester derivatives highlighted compound N5a as a promising inhibitor based on cytotoxicity and EGFR targeting, though a specific IC50 value against the isolated enzyme was not provided in the referenced abstract.[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of enzyme inhibition data. The following is a representative protocol for an in vitro EGFR tyrosine kinase inhibition assay, based on commercially available kits and published research.[3]

Objective: To determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (this compound analogs and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, and DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Setup:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound or reference inhibitor at the desired final concentration. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

    • Add the EGFR enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the enzymatic reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathways affected by EGFR inhibition and the general workflow of an enzyme inhibition assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Analog Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Enzyme_Inhibition_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Reaction Setup in Plate (Controls and Test Compounds) A->B C 3. Incubation (Controlled Temperature and Time) B->C D 4. Detection (Addition of Detection Reagent) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General Workflow of an In Vitro Enzyme Inhibition Assay.

MAPK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS-GDP SOS->RAS Activates RAS_GTP RAS-GTP RAS->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Ligand Growth Factor Ligand->RTK

Caption: The MAPK/ERK Signaling Cascade.

References

Unveiling Molecular Architectures: A Comparative Crystallographic Analysis of 3-Chloro-4-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides an unparalleled, high-resolution view into the solid-state structure of compounds, offering critical insights for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comparative analysis of the crystallographic data for 3-Chloro-4-nitrobenzonitrile and its structural isomers, providing a foundation for understanding the impact of substituent placement on molecular conformation and intermolecular interactions.

X-ray crystallography is an indispensable tool in drug discovery, providing unambiguous and accurate 3D structural parameters that are crucial for designing molecules with specific biological activities.[1][2] The arrangement of atoms, bond lengths, and angles dictates the molecule's shape and how it interacts with biological targets.[1] This guide focuses on derivatives of chloronitrobenzo­nitrile, a class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Comparative Crystallographic Data

Parameter4-Chloro-3-nitrobenzonitrile3-Nitrobenzonitrile
Formula C₇H₃ClN₂O₂C₇H₄N₂O₂
Molar Mass ( g/mol ) 182.56148.12
Crystal System TriclinicMonoclinic
Space Group P-1P2₁
a (Å) 7.2260(14)3.73339(4)
b (Å) 7.7610(16)6.97307(5)
c (Å) 7.7970(16)12.87327(9)
α (°) 110.27(3)90
β (°) Not Reported97.886(8)
γ (°) Not ReportedNot Reported
Volume (ų) Not ReportedNot Reported
Z Not Reported2
Reference [4][4][5]

In the crystal structure of 4-Chloro-3-nitrobenzonitrile, the molecules are linked by weak intermolecular C-H···O and C-H···N hydrogen bonds.[6][7] The Cl, C, and N atoms are coplanar with the aromatic ring.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction follows a standardized workflow. The protocol described below is a general representation of the methodology employed in the crystallographic analysis of the compared compounds.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a concentrated solution of the compound. For instance, single crystals of 3-Nitrobenzonitrile were obtained from a concentrated ethanol solution at -20 °C.[5]

  • Crystal Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data for 3-Nitrobenzonitrile was collected at low temperature.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.[5]

Visualizing the Process and Structure

To better illustrate the workflow and the molecular structure, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Slow Evaporation/Cooling purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Data Collection mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CCDC) refinement->validation final_structure final_structure validation->final_structure Final Structural Data

Caption: General workflow for X-ray crystallographic analysis.

Caption: 2D representation of this compound.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 3-Chloro-4-nitrobenzonitrile, a valuable building block in the preparation of numerous pharmaceutical compounds. The following sections detail the experimental protocols for the most viable synthetic pathways and present a quantitative comparison of their efficiencies.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly in the development of therapeutic agents. Its structure, featuring chloro, nitro, and cyano functionalities, offers multiple points for chemical modification. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide benchmarks the synthetic efficiency of different routes to this compound, providing a clear comparison of their performance based on experimental data.

Comparison of Synthetic Routes

Three primary synthetic routes to this compound have been evaluated:

  • Oxidation of 4-amino-3-chlorobenzonitrile: This single-step route involves the direct oxidation of the amino group to a nitro group.

  • Sandmeyer Reaction of 2-chloro-5-nitroaniline: A classical approach for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

  • From 3-chloro-4-nitrobenzoic acid via the amide: A two-step process involving the formation of 3-chloro-4-nitrobenzamide followed by its dehydration to the target nitrile.

The following table summarizes the quantitative data for each route, allowing for a direct comparison of their synthetic efficiency.

ParameterRoute 1: Oxidation of 4-amino-3-chlorobenzonitrileRoute 2: Sandmeyer Reaction of 2-chloro-5-nitroanilineRoute 3: From 3-chloro-4-nitrobenzoic acid
Starting Material 4-amino-3-chlorobenzonitrile2-chloro-5-nitroaniline3-chloro-4-nitrobenzoic acid
Key Reagents Sodium borate tetrahydrate, Acetic acidSodium nitrite, Hydrochloric acid, Copper(I) cyanideThionyl chloride, Ammonia, Dehydrating agent (e.g., POCl₃, SOCl₂)
Number of Steps 112
Reaction Time 3 hoursNot specifiedSeveral hours per step
Overall Yield 74%[1]Not specifiedHigh (specific yield depends on both steps)
Purity of Product High (purified by column chromatography)[1]Not specifiedGenerally high after crystallization

Experimental Protocols

Route 1: Oxidation of 4-amino-3-chlorobenzonitrile

This method provides a direct conversion of an amino group to a nitro group.[1]

Procedure:

  • Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid and heat the mixture until the temperature exceeds 50 °C.

  • To this suspension, add 2-chloro-4-cyanobenzenamine (4-amino-3-chlorobenzonitrile) (5.93 g, 38.9 mmol) in batches over a period of 1 hour.

  • After the addition is complete, place the reaction mixture in an oil bath at 62°C and continue to heat with stirring for 2 hours.

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into 1 L of ice water.

  • Extract the aqueous layer with ether (3 times).

  • Combine the organic layers, wash with deionized water (2 times), and dry with anhydrous magnesium sulfate.

  • Remove the desiccant by filtration and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using ether/petroleum ether (1:3) as the eluent to obtain this compound (5.27 g, 74% yield).[1]

Route 2: Sandmeyer Reaction of 2-chloro-5-nitroaniline

The Sandmeyer reaction is a well-established method for introducing a cyano group. While a specific yield for this exact transformation was not found in the reviewed literature, the general procedure is as follows.

General Procedure:

  • Dissolve 2-chloro-5-nitroaniline in a suitable acidic solution (e.g., aqueous hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Route 3: From 3-chloro-4-nitrobenzoic acid via the amide

This two-step route involves the formation of an amide followed by dehydration.

Step 1: Synthesis of 3-chloro-4-nitrobenzamide A general method for the synthesis of a similar amide, N-(3-chlorophenethyl)-4-nitrobenzamide, involves the reaction of the corresponding amine with an acid chloride.[2] A plausible synthesis of 3-chloro-4-nitrobenzamide would involve the conversion of 3-chloro-4-nitrobenzoic acid to its acid chloride, followed by reaction with ammonia.

Step 2: Dehydration of 3-chloro-4-nitrobenzamide The dehydration of amides to nitriles is a common transformation. For example, 2-chloro-4-nitrobenzamide can be converted to 2-chloro-4-nitrobenzonitrile in 79% yield by refluxing with thionyl chloride.[3] A similar procedure could be adapted for 3-chloro-4-nitrobenzamide.

General Dehydration Procedure:

  • Combine 3-chloro-4-nitrobenzamide with a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

  • Heat the mixture, often to reflux, for several hours.

  • After the reaction is complete, carefully quench any remaining dehydrating agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the resulting this compound by crystallization or chromatography.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_this compound cluster_0 Route 1: Oxidation cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: From Carboxylic Acid A1 4-amino-3-chlorobenzonitrile P This compound A1->P NaB(OH)4, AcOH 74% Yield B1 2-chloro-5-nitroaniline B1->P 1. NaNO2, HCl 2. CuCN C1 3-chloro-4-nitrobenzoic acid C2 3-chloro-4-nitrobenzamide C1->C2 1. SOCl2 2. NH3 C2->P Dehydration (e.g., SOCl2)

Caption: Overview of synthetic routes to this compound.

Conclusion

Based on the available experimental data, the oxidation of 4-amino-3-chlorobenzonitrile (Route 1) appears to be a highly efficient and direct one-step method for the synthesis of this compound, with a reported yield of 74%.[1] While the Sandmeyer reaction (Route 2) is a classic and viable approach, the lack of a specific reported yield for this particular transformation makes a direct efficiency comparison challenging. The route starting from 3-chloro-4-nitrobenzoic acid (Route 3) is a two-step process, and while each step is generally high-yielding, the overall efficiency will be a product of the two steps and may be lower than the direct oxidation route.

For researchers prioritizing a straightforward and high-yielding synthesis, the oxidation of 4-amino-3-chlorobenzonitrile is the recommended route based on the current literature. Further optimization of the Sandmeyer reaction conditions could potentially offer a competitive alternative.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-4-nitrobenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 3-Chloro-4-nitrobenzonitrile, a halogenated nitroaromatic compound, is critical due to its potential toxicity and environmental hazards. The primary and recommended method of disposal is through a licensed hazardous waste management company. In-lab chemical treatment should only be considered for small quantities by trained personnel with appropriate safety measures in place.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and environmental compliance.

I. Understanding the Hazards

II. Primary Disposal Method: Licensed Hazardous Waste Contractor

The most secure and compliant method for disposing of this compound is to engage a certified hazardous waste disposal company. This approach ensures that the waste is managed in accordance with all local, state, and federal regulations.

Operational Plan for Contractor-Managed Disposal:

  • Segregation: Keep this compound waste separate from all other waste streams, particularly from non-halogenated materials. Halogenated wastes require specific incineration conditions.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula (C₇H₃ClN₂O₂) and any known hazard symbols.

  • Containment: Use a dedicated, leak-proof, and chemically resistant container. Ensure the container is tightly sealed to prevent any release of dust or vapor.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should have secondary containment to manage any potential spills.

  • Documentation: Maintain a detailed record of the amount of waste generated and the date of accumulation.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Provide them with all necessary documentation.

III. In-Lab Chemical Treatment (For Small Quantities Only)

For experienced laboratory personnel, chemical treatment of small quantities of this compound may be a viable option to render it less hazardous before final disposal. This should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The following are potential, but not exhaustively validated, treatment methods based on the reactivity of the functional groups. It is highly recommended to perform a small-scale test reaction before proceeding with the bulk of the waste.

A. Hydrolysis of the Nitrile Group:

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[1][2][3] This transformation can reduce the overall toxicity of the compound.

Experimental Protocol: Acidic Hydrolysis

  • In a fume hood, cautiously add the this compound waste to a flask containing an excess of a strong acid solution (e.g., 10% sulfuric acid).

  • Gently heat the mixture with stirring. The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), being mindful of potential gas evolution and heat generation.

  • The resulting solution should be collected as aqueous hazardous waste and disposed of through a licensed contractor.

B. Reduction of the Nitro Group:

The nitro group can be reduced to a less toxic amino group.[4][5][6] A common method for this transformation in a laboratory setting is the use of iron powder in an acidic medium.

Experimental Protocol: Reduction with Iron

  • In a fume hood, suspend the this compound waste in a suitable solvent (e.g., ethanol/water mixture).

  • Add an excess of iron powder and a small amount of a weak acid (e.g., acetic acid or ammonium chloride solution).

  • Heat the mixture with vigorous stirring. The reaction is often exothermic and the progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • After the reaction is complete, cool the mixture and filter to remove the iron sludge.

  • The filtrate, containing the amino derivative, should be collected as hazardous waste. While less hazardous than the nitro precursor, it should still be disposed of via a licensed contractor.

IV. Data Presentation: Disposal Options and Considerations

Disposal MethodDescriptionAdvantagesDisadvantagesBest For
Licensed Hazardous Waste Contractor Collection, transportation, and disposal by a certified company, typically via high-temperature incineration.Highest level of safety and compliance; no in-lab chemical handling of waste.Can be costly; requires administrative coordination.All quantities, especially large amounts.
In-Lab Acidic Hydrolysis Chemical conversion of the nitrile group to a carboxylic acid.Reduces the toxicity of the nitrile functional group.Requires handling of strong acids; reaction monitoring is necessary; final product still requires disposal as hazardous waste.Small quantities by trained personnel.
In-Lab Nitro Reduction Chemical conversion of the nitro group to an amine.Reduces the toxicity associated with the nitro functional group.[4]Involves handling of reagents and potential exotherms; the final product still requires disposal as hazardous waste.Small quantities by trained personnel.

V. Mandatory Visualization: Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated check_quantity Assess Quantity of Waste start->check_quantity large_quantity Large Quantity check_quantity->large_quantity > Lab Scale small_quantity Small Quantity check_quantity->small_quantity <= Lab Scale licensed_contractor Engage Licensed Hazardous Waste Contractor large_quantity->licensed_contractor in_lab_treatment Consider In-Lab Chemical Treatment small_quantity->in_lab_treatment end End: Compliant Disposal licensed_contractor->end in_lab_treatment->licensed_contractor No hydrolysis Option A: Acidic Hydrolysis of Nitrile in_lab_treatment->hydrolysis Yes reduction Option B: Reduction of Nitro Group in_lab_treatment->reduction Yes collect_waste Collect Treated Waste for Final Disposal hydrolysis->collect_waste reduction->collect_waste collect_waste->licensed_contractor

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Chloro-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 3-Chloro-4-nitrobenzonitrile. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a hazardous chemical requiring careful handling. Based on data for the closely related isomer, 4-Chloro-3-nitrobenzonitrile, this compound should be treated as causing skin irritation, serious eye irritation, and potential respiratory irritation. All laboratory personnel must be thoroughly familiar with the associated hazards before commencing any work.

Summary of Hazards and First Aid
Hazard StatementPrecautionary Action & First Aid
Causes skin irritation Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.
Causes serious eye irritation Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
May cause respiratory irritation Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Harmful if swallowed Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.

Personal Protective Equipment (PPE) Plan

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

Required Personal Protective Equipment
Body PartProtection LevelSpecifications and Rationale
Hands Double Gloving Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves. Nitrile gloves have poor resistance to some aromatic and halogenated hydrocarbons, so double gloving and immediate replacement upon splash contact are critical.
Eyes/Face Full Protection Chemical safety goggles and a face shield are required.
Body Full Coverage A chemically resistant lab coat, worn over long-sleeved clothing and long pants.
Respiratory As Needed For handling powders outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is required.

Operational Plan: Experimental Workflow

The following workflow outlines a typical nucleophilic aromatic substitution reaction using a chloro-nitrobenzonitrile derivative. This procedure should be conducted within a certified chemical fume hood.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Weigh this compound and nucleophile in fume hood add_reagents Add reagents to solvent under inert atmosphere prep_reagents->add_reagents prep_solvent Add anhydrous solvent to reaction vessel prep_solvent->add_reagents heat_reaction Heat reaction mixture to specified temperature add_reagents->heat_reaction monitor_reaction Monitor reaction progress via TLC/LC-MS heat_reaction->monitor_reaction cool_reaction Cool reaction to room temperature monitor_reaction->cool_reaction Reaction Complete quench_reaction Quench reaction with appropriate aqueous solution cool_reaction->quench_reaction extract_product Extract product with organic solvent quench_reaction->extract_product dry_organic Dry organic layer and filter extract_product->dry_organic concentrate Concentrate crude product in vacuo dry_organic->concentrate purify Purify via column chromatography or recrystallization concentrate->purify analyze Analyze final product (NMR, MS, etc.) purify->analyze disposal_logic start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in labeled, sealed container. Dispose as Halogenated Organic Solid Waste. is_solid->solid_waste Yes is_ppe Contaminated PPE? is_liquid->is_ppe No aqueous_waste Aqueous Waste? is_liquid->aqueous_waste Yes ppe_waste Collect in sealed bag. Dispose as Solid Hazardous Waste. is_ppe->ppe_waste Yes liquid_waste Halogenated Organic Solvent? non_halogenated Collect in Non-Halogenated Organic Waste Container. liquid_waste->non_halogenated No halogenated Collect in Halogenated Organic Waste Container. liquid_waste->halogenated Yes aqueous_waste->liquid_waste No contaminated_aqueous Contaminated with Product? aqueous_waste->contaminated_aqueous Yes neutralize Neutralize pH (5.5-9.5). Drain dispose with excess water. contaminated_aqueous->neutralize No hazardous_aqueous Collect as Hazardous Aqueous Waste. contaminated_aqueous->hazardous_aqueous Yes

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-4-nitrobenzonitrile
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Reactant of Route 2
3-Chloro-4-nitrobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.